2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminoethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-3-5-9-6(10)2-1-4-8-9/h1-2,4H,3,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTKTNLZDXKQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(2-aminoethyl)pyridazin-3(2H)-one CAS 215524-17-7 chemical structure
CAS Registry Number: 215524-17-7 Chemical Formula: C₆H₉N₃O Molecular Weight: 139.16 g/mol [1]
Abstract
This technical guide analyzes 2-(2-aminoethyl)pyridazin-3(2H)-one , a high-value heterocyclic building block used in the synthesis of bioactive small molecules.[1] Characterized by a pyridazinone core functionalized with an ethylamine "linker" at the N2 position, this moiety serves as a critical scaffold in the development of phosphodiesterase (PDE) inhibitors, p38 MAP kinase inhibitors, and cardiotonic agents. This document details its physicochemical profile, validated synthetic routes focusing on regioselectivity, and its strategic application in medicinal chemistry.
Chemical Architecture & Physicochemical Profile[1]
The utility of CAS 215524-17-7 lies in its bifunctional nature: it possesses a pharmacophoric core (the pyridazinone ring) and a reactive handle (the primary amine).[1]
Structural Analysis[1]
-
Pyridazin-3(2H)-one Core: Acts as a bioisostere for phenyl or pyridyl rings but with distinct hydrogen-bonding capabilities.[1] The carbonyl at C3 acts as a hydrogen bond acceptor (HBA), while the ring nitrogens influence dipole alignment.
-
Ethylamine Linker (N2 Position): The ethylene spacer (
) provides rotational freedom, allowing the primary amine to engage in amide coupling, reductive amination, or sulfonylation without steric clash from the core ring.
Quantitative Data Table
| Property | Value | Significance in Drug Design |
| Molecular Weight | 139.16 Da | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| cLogP | ~ -0.8 to -1.1 | Highly hydrophilic; improves aqueous solubility of lipophilic payloads.[1] |
| TPSA | ~ 58 Ų | Well within the range for CNS penetration and oral bioavailability (<140 Ų).[1] |
| pKa (Amine) | ~ 8.9 - 9.4 | Typical for primary alkyl amines; exists as a cation at physiological pH.[1] |
| H-Bond Donors | 1 (Amine) | Key interaction point for active site residues (e.g., Asp/Glu).[1] |
| H-Bond Acceptors | 3 | Includes carbonyl O and ring nitrogens.[1] |
Synthetic Methodologies & Regioselectivity[1][2][3]
Synthesizing CAS 215524-17-7 requires overcoming a classic heterocyclic challenge: N-alkylation vs. O-alkylation .[1][2] The pyridazinone ring is an ambident nucleophile.[1] Under basic conditions, the lactam-lactim tautomerism can lead to thermodynamic mixtures of N-alkylated (desired) and O-alkylated (undesired) products.[1]
Protocol A: The "Gabriel-Type" Strategy (Recommended)
This route is preferred for industrial scalability because it avoids the polymerization often seen when using free 2-chloroethylamine.[1]
Step-by-Step Methodology:
-
Starting Material: 3(2H)-Pyridazinone (CAS 504-30-3).[1]
-
Alkylation: React with N-(2-bromoethyl)phthalimide in the presence of a weak base (
) and a polar aprotic solvent (DMF or Acetonitrile). -
Deprotection: The phthalimide protecting group is removed using Hydrazine Hydrate (
) in refluxing ethanol.[1] -
Purification: The byproduct (phthalhydrazide) precipitates out; the target amine remains in solution.[1]
Protocol B: Direct Hydrazine Cyclization
Alternatively, the ring can be constructed with the linker already attached.
-
Reagents: 2-hydrazinoethylamine + 4-oxobut-2-enoic acid derivative (e.g., mucochloric acid for substituted versions).[1]
-
Drawback: 2-hydrazinoethylamine is unstable and difficult to handle, making Route A superior for routine lab work.[1]
Visualization: Synthetic Workflow
The following diagram illustrates the critical decision pathways in synthesizing this scaffold.
Figure 1: Validated synthetic route maximizing N-selectivity via Gabriel synthesis logic.
Applications in Medicinal Chemistry
Pharmacophore Mapping
The 2-(2-aminoethyl)pyridazin-3(2H)-one scaffold acts as a versatile "warhead delivery system."[1]
-
PDE Inhibitors: Pyridazinones are classic pharmacophores for Phosphodiesterase III/IV inhibition (cardiotonics).[1] The ethylamine chain allows the attachment of lipophilic tails that fit into the hydrophobic pocket of the PDE enzyme.
-
Kinase Inhibition: In p38 MAP kinase inhibitors, the pyridazinone carbonyl accepts a hydrogen bond from the hinge region of the kinase ATP-binding site. The amine allows extension into the solvent-exposed region to tune solubility.[1]
Bioisosterism
This scaffold is frequently used to replace:
-
N-substituted Piperazines: Reducing molecular weight while maintaining H-bond acceptor capability.[1]
-
Phenols: The pyridazinone ketone mimics the H-bond accepting nature of phenols without the metabolic liability of glucuronidation.[1]
Logical Relationship Diagram
How this molecule fits into the broader drug discovery ecosystem:
Figure 2: Therapeutic and chemical utility map of the pyridazinone-ethylamine scaffold.[1]
Handling, Stability & Safety
-
Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine effectively captures atmospheric
to form carbamates; always store in a desiccator.[1] -
Solubility: Highly soluble in water, DMSO, and Methanol. Poor solubility in Hexane/Ether.[1]
-
Toxicity: While the specific toxicology of this intermediate is not fully characterized, pyridazinones generally exhibit low acute toxicity. However, as a primary amine, it is a potential skin and eye irritant (H315, H319).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68153, 3(2H)-Pyridazinone. Retrieved from [Link]
-
Sotelo, E., et al. (2002). Pyridazines. Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7][8][9] (Contextual synthesis of N-substituted pyridazinones).
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[1] Academic Press.[1] (Source for Bioisosterism of pyridazinones).[1][7]
-
Asif, M. (2010). A mini review: Biological significances of nitrogen hetero atom containing heterocyclic compounds, especially pyridazinone derivatives. International Journal of Chemical and Analytical Science.[1]
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European Chemicals Agency (ECHA). Registration Dossier for Pyridazinone derivatives.[1] (General safety data for the class).
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The Emerging Therapeutic Potential of Aminoethyl Pyridazinone Derivatives: A Technical Guide for Drug Discovery
Abstract: The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological versatility. The introduction of an aminoethyl moiety to this privileged structure has unlocked new avenues for therapeutic intervention, giving rise to a new generation of molecules with enhanced potency and selectivity. This guide provides a comprehensive technical overview of the biological activities of aminoethyl pyridazinone derivatives, offering in-depth insights into their mechanisms of action, structure-activity relationships, and the experimental workflows essential for their evaluation. Designed for researchers and drug development professionals, this document synthesizes current knowledge to facilitate the rational design and discovery of novel therapeutics based on this promising chemical class.
Introduction: The Pyridazinone Core and the Influence of the Aminoethyl Group
The pyridazinone nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, is a "wonder nucleus" in drug discovery, with derivatives showing a wide spectrum of biological activities.[1] These activities range from cardiovascular and anti-inflammatory to anticancer and antimicrobial effects.[2][3] The versatility of the pyridazinone ring allows for functionalization at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules.[1]
The strategic addition of an aminoethyl group can significantly modify a molecule's physicochemical properties. This substituent can enhance aqueous solubility, a critical factor for bioavailability, and introduce a basic center that can engage in crucial ionic interactions with biological targets. This often translates to improved potency and a modified selectivity profile, making the aminoethyl pyridazinone scaffold a subject of intense investigation.
Key Biological Activities and Therapeutic Targets
Aminoethyl pyridazinone derivatives have demonstrated significant potential across a range of therapeutic areas. Their biological effects are diverse, stemming from their ability to interact with a variety of molecular targets.
Cardiovascular Effects
Pyridazinone derivatives are well-regarded for their effects on the cardiovascular system, acting as antihypertensive, antiplatelet, and cardiotonic agents.[4][5]
-
Mechanism of Action: Phosphodiesterase 3 (PDE3) Inhibition A primary mechanism for the cardiotonic and vasodilatory effects of many pyridazinone derivatives is the inhibition of phosphodiesterase 3 (PDE3).[6][7] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac and smooth muscle cells. Inhibition of PDE3 leads to an increase in intracellular cAMP levels. In cardiac muscle, this results in a positive inotropic (increased contractility) effect. In vascular smooth muscle, it promotes relaxation, leading to vasodilation and a reduction in blood pressure.[7][8] The aminoethyl group can play a role in anchoring the inhibitor to the active site of the enzyme.
-
Antiplatelet Activity: Several pyridazinone derivatives have been shown to inhibit platelet aggregation, a key process in thrombosis.[6] This activity is also often linked to PDE3 inhibition within platelets, which raises cAMP levels and subsequently inhibits platelet activation.[6]
Anticancer Activity
The development of pyridazinone-based anticancer agents is a rapidly growing field.[3][9] These compounds can exert their effects through various mechanisms:
-
Kinase Inhibition: Many kinases, which are crucial regulators of cell signaling, are targeted by pyridazinone derivatives. For instance, some derivatives have been designed as surrogates for multi-kinase inhibitors like sorafenib, targeting enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] Inhibition of VEGFR-2 can block angiogenesis, the formation of new blood vessels that tumors need to grow.
-
Induction of Apoptosis and Cell Cycle Arrest: Studies have shown that certain pyridazinone derivatives can induce programmed cell death (apoptosis) in cancer cells.[9] This can be achieved by modulating the expression of key regulatory genes, such as upregulating pro-apoptotic genes (e.g., p53, Bax) and downregulating anti-apoptotic genes (e.g., Bcl-2).[9] Furthermore, some compounds can cause cell cycle arrest, preventing cancer cells from proliferating.[9]
Anti-inflammatory Activity
Pyridazinone derivatives have long been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles compared to traditional NSAIDs.[1][10]
-
Mechanism of Action: The anti-inflammatory effects can be mediated through several pathways. Some derivatives inhibit cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[11] Others can suppress the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response.[11] The inhibition of lipopolysaccharide (LPS)-induced inflammation is another reported mechanism for some pyridazinone compounds.[11][12]
Neurological Effects
Emerging research has pointed to the potential of pyridazinone derivatives in treating neurodegenerative diseases.
-
Mechanism of Action: Monoamine Oxidase B (MAO-B) Inhibition Certain pyridazinone derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[4] MAO-B is an enzyme that breaks down neurotransmitters like dopamine. In neurodegenerative conditions such as Parkinson's disease, the inhibition of MAO-B can increase dopamine levels in the brain, helping to alleviate symptoms.[4] The ability of these compounds to cross the blood-brain barrier is a critical aspect of their therapeutic potential.[4]
Structure-Activity Relationship (SAR) Insights
The biological activity of aminoethyl pyridazinone derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective drug candidates.
| Modification Site | Substituent | Observed Effect on Biological Activity | Reference |
| Phenyl Ring at C6 | Electron-withdrawing groups (e.g., -Cl, -F) | Increased MAO-B inhibitory activity. The para-chloro substituent was particularly effective. | [4] |
| Furyl, nitro, dimethylamino groups | Enhanced vasorelaxant activity. | [13] | |
| Pyridazinone Ring | Methyl group at C5 | Can enhance positive inotropic activity. | [14] |
| Aminoethyl Chain | Substitution on the terminal amine | The nature of the substituent (e.g., aryl, heteroaryl) significantly impacts target binding and potency, particularly for cardiotonic activity. | [14] |
| General Scaffold | Introduction of a 1,3,4-thiadiazole moiety | Led to compounds with significant anticancer activity. | [15] |
Table 1: Summary of key structure-activity relationships for aminoethyl pyridazinone derivatives.
Experimental Workflows for Activity Screening
A systematic approach to screening is essential to identify and characterize the biological activity of novel aminoethyl pyridazinone derivatives.
Caption: A generalized workflow for the discovery and development of aminoethyl pyridazinone derivatives.
In Vitro Assays
This assay assesses the ability of a compound to inhibit cell proliferation.
-
Cell Plating: Seed cancer cells (e.g., MGC-803, Bcap-37) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the aminoethyl pyridazinone derivatives (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[15]
-
Causality Insight: A range of concentrations is used to determine the dose-dependent effect of the compound and to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Causality Insight: Living cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.
This assay quantifies the inhibition of PDE3 enzyme activity.
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, a known concentration of the PDE3 enzyme, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding the substrate, cAMP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Causality Insight: During incubation, active PDE3 will hydrolyze cAMP to AMP.
-
-
Termination: Stop the reaction by adding a stop solution or by heat inactivation.
-
Detection: The amount of remaining cAMP or the produced AMP is quantified. This can be done using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization-based assays.
-
Data Analysis: Determine the IC50 value of the compound by plotting the percentage of PDE3 inhibition against the compound concentration.
Signaling Pathway Analysis
Caption: The inhibitory effect of an aminoethyl pyridazinone derivative on the PDE3 signaling pathway in a cardiomyocyte.
Future Perspectives and Challenges
The therapeutic potential of aminoethyl pyridazinone derivatives is vast, but several challenges remain. A key focus for future research will be the optimization of selectivity to minimize off-target effects and improve the safety profile of these compounds. For instance, designing derivatives that are highly selective for PDE3 over other PDE isoforms is critical for developing safer cardiotonic agents. Similarly, in cancer therapy, achieving selectivity for tumor-specific kinases over those in healthy cells is a major goal.
Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these derivatives is needed to improve their bioavailability and in vivo efficacy. The continued exploration of novel substitutions on the pyridazinone scaffold, guided by computational modeling and SAR studies, will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency and safety.
Conclusion
Aminoethyl pyridazinone derivatives represent a highly versatile and promising class of compounds in modern drug discovery. Their ability to modulate a wide range of biological targets, including enzymes like PDE3 and MAO-B, as well as various kinases, underscores their potential in treating cardiovascular diseases, cancer, inflammation, and neurological disorders. The strategic incorporation of the aminoethyl moiety provides a powerful tool for medicinal chemists to enhance potency and refine pharmacological profiles. Through a combination of rational design, systematic screening, and in-depth mechanistic studies, the full therapeutic potential of this remarkable scaffold can be realized.
References
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- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2019). Molecules.
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- A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.). Research Journal of Pharmacy and Technology.
- Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. (2010).
- Synthesis and antitumor activity of novel pyridazinone derivatives containing 1,3,4-thiadiazole moiety. (2020). Taylor & Francis Online.
- The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (n.d.).
- Various Biological Activities of Pyridazinone Ring Deriv
- Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. (2010). PubMed.
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Harnessing the Pyridazinone Scaffold: A Technical Guide to Linker-Driven, Fragment-Based Drug Design
This guide provides an in-depth exploration of the strategic use of pyridazinone linkers within the framework of fragment-based drug design (FBDD). It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocyclic scaffold to accelerate the discovery of novel therapeutics. We will delve into the fundamental principles, practical methodologies, and compelling case studies that underscore the value of pyridazinone-based strategies in modern drug discovery.
Introduction: The Strategic Imperative of Linkers in FBDD
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2] The core principle of FBDD lies in screening small, low-complexity molecules, or "fragments," against a biological target.[1][2] These fragments, due to their small size, can explore a wider chemical space and often exhibit more efficient binding interactions with the target protein.[1][3] The initial hits from these screens typically possess weak affinity, necessitating a systematic optimization process to evolve them into potent, drug-like candidates.
This is where the concept of "linking" becomes paramount. Fragment linking is a strategy where two or more fragments that bind to adjacent pockets on a target protein are connected by a chemical linker.[4][5][6] The design of this linker is a critical determinant of success, as it must not only bridge the fragments at an optimal distance and orientation but also contribute favorably to the overall physicochemical and pharmacokinetic properties of the resulting molecule.[4] An ideal linker maintains the favorable binding orientation of the initial fragments without introducing negative interactions.[4]
This guide focuses specifically on the pyridazinone scaffold as a highly advantageous linker element in FBDD.
The Pyridazinone Core: A Privileged Linker with Unique Physicochemical Properties
The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "versatile" and privileged scaffold in medicinal chemistry.[7][8] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[7][8][9] When employed as a linker in FBDD, the pyridazinone core offers a unique constellation of physicochemical properties that can be strategically exploited.
Key Physicochemical Attributes:
The utility of the pyridazine ring in drug design is rooted in its distinct physicochemical characteristics:
-
Dipole Moment and π-π Stacking: The pyridazine ring possesses a high dipole moment, which facilitates π-π stacking interactions, a key factor in molecular recognition and drug-target binding.[10]
-
Hydrogen Bonding Capacity: It exhibits robust, dual hydrogen-bonding capabilities, enabling strong interactions with biological targets.[10][11]
-
Modulation of Physicochemical Properties: The pyridazinone scaffold allows for the manipulation of crucial drug-like properties such as polarity, lipophilicity, and hydrogen bonding potential through straightforward synthetic modifications.[11]
-
Bioisosterism: Pyridazinone can serve as a bioisostere for other common chemical groups like amides, pyridines, and phenyl rings, offering a means to fine-tune a molecule's properties while maintaining its biological activity.[11][12]
-
Favorable ADMET Profile: The inherent polarity of the pyridazine ring can contribute to reduced cytochrome P450 inhibitory effects and a lower potential for interaction with the cardiac hERG potassium channel, which are desirable features in drug development.[10]
Data Summary: Physicochemical Properties of Pyridazinone Derivatives
| Property | Typical Range/Observation | Significance in FBDD |
| Molecular Weight | Varies with substitution, but the core is small. | Allows for the creation of linked fragments that adhere to the "rule of five." |
| cLogP | Can be modulated by substituents. | Provides control over lipophilicity to optimize solubility and permeability. |
| Hydrogen Bond Donors/Acceptors | The core contains both. | Facilitates strong and specific interactions with the target protein. |
| Polar Surface Area (PSA) | Influenced by the pyridazinone core. | Contributes to better absorption and distribution properties. |
This table synthesizes general knowledge from multiple sources on the physicochemical properties of pyridazinone derivatives and their relevance to drug design principles.
Experimental Workflow: Integrating Pyridazinone Linkers in FBDD
The successful integration of pyridazinone linkers into an FBDD campaign requires a systematic and multi-faceted approach, combining synthetic chemistry with a suite of biophysical and computational techniques.
Diagram: FBDD Workflow with Pyridazinone Linkers
Caption: A streamlined workflow for fragment-based drug design incorporating pyridazinone linkers.
Step-by-Step Methodologies:
The initial step involves screening a library of low molecular weight fragments to identify those that bind to the target protein.[13]
Protocol: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
-
Immobilization of the Target Protein: Covalently attach the purified target protein to the surface of an SPR sensor chip.
-
Fragment Library Screening: Flow solutions of individual fragments from the library over the sensor chip surface at a constant concentration.
-
Detection of Binding: Monitor changes in the refractive index near the sensor surface, which are proportional to the mass of the fragment binding to the immobilized protein.
-
Hit Identification: Fragments that cause a significant change in the SPR signal are identified as primary hits.
-
Counter Screening: To eliminate non-specific binders, a counter screen against an unrelated control protein can be performed.[13]
Orthogonal Hit Validation:
Primary hits must be validated using at least one orthogonal biophysical technique to confirm true binding and rule out artifacts.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can confirm fragment binding in solution.[15]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters such as the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.[15][16]
-
X-ray Crystallography: This technique provides high-resolution structural information on how a fragment binds to the target protein, which is invaluable for the subsequent linker design phase.[15]
Once two or more fragments that bind to adjacent sites are identified, the next step is to design and synthesize molecules where these fragments are connected by a pyridazinone linker. The synthesis often involves multi-step reaction sequences.
Exemplary Synthetic Route:
A common approach to synthesizing 6-aryl-pyridazin-3(2H)-one derivatives involves the condensation of an aryl glyoxal with a hydrazine, followed by cyclization. The resulting pyridazinone core can then be further functionalized to attach the fragment moieties. The specific synthetic strategy will depend on the desired substitution pattern and the nature of the fragments to be linked.[17]
The synthesized linked compounds are then tested for their biological activity. The SAR is established by systematically modifying the pyridazinone linker and the attached fragments and observing the effect on potency and other properties.[18] Computational tools are often employed to guide the design of new analogs.[1][6]
In Silico Modeling:
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[19][20] It can be used to rationalize the observed SAR and to design new linked compounds with improved binding affinity.
-
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules, helping to prioritize compounds with favorable drug-like characteristics.[17][21]
Case Studies: The Pyridazinone Linker in Action
The versatility of the pyridazinone scaffold is best illustrated through its successful application in various drug discovery programs.
-
Anticancer Agents: Pyridazinone-based diarylurea derivatives have been designed as dual antimicrobial and anticancer agents.[19][20] Molecular docking studies have provided insights into their binding modes with targets like VEGFR-2.[19][20]
-
Anti-inflammatory Drugs: Certain pyridazinone derivatives have been reported to act as inhibitors of cyclooxygenase 2 (COX2), placing them in the category of nonsteroidal anti-inflammatory drugs (NSAIDs).[22]
-
MAO-B Inhibitors for Neurodegenerative Diseases: A series of pyridazinone derivatives have been synthesized and evaluated as selective monoamine oxidase B (MAO-B) inhibitors, which are of interest for the treatment of neurodegenerative disorders.[23]
Conclusion and Future Perspectives
The pyridazinone scaffold represents a highly valuable tool in the medicinal chemist's arsenal for fragment-based drug design. Its unique combination of physicochemical properties, synthetic tractability, and proven success in a variety of therapeutic areas makes it an attractive choice for use as a linker to connect fragment hits. As our understanding of structure-based drug design deepens and computational tools become more sophisticated, the strategic application of pyridazinone linkers is poised to play an even more significant role in the discovery of next-generation therapeutics. The continued exploration of novel synthetic methodologies to access diverse pyridazinone-based linkers will undoubtedly expand the scope and impact of this powerful FBDD strategy.
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The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. … - ResearchGate. (URL: [Link])
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Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (URL: [Link])
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Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (URL: [Link])
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (URL: [Link])
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC. (URL: [Link])
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Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (URL: [Link])
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. (URL: [Link])
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Characterization of Pyridazine Bioisosteres and Their Effects - Encyclopedia.pub. (URL: [Link])
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The Therapeutic Potential of Pyridazin-3(2H)-one Analogs in Cardiovascular Research: A Technical Guide
Executive Summary
Cardiovascular diseases (CVDs) remain a leading cause of global mortality, necessitating a continuous search for novel and effective therapeutic agents.[1] The pyridazin-3(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4] This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the therapeutic potential of pyridazin-3(2H)-one analogs in cardiovascular research. We will explore the core mechanisms of action, present detailed experimental workflows for synthesis and evaluation, and discuss the clinical landscape of this promising class of compounds. The versatility of the pyridazinone core allows for extensive chemical modification, making it a highly effective scaffold for designing drugs with potent cardiovascular-protective properties.[3]
Introduction: The Rise of a Privileged Scaffold
The pyridazin-3(2H)-one ring system is a six-membered diazine heterocycle that has garnered significant attention from medicinal chemists.[4][5] Its structural features allow for versatile functionalization, enabling the fine-tuning of pharmacological properties.[3] While initially explored for anti-inflammatory and analgesic activities, numerous studies have revealed potent cardiovascular effects, particularly as vasodilators and antihypertensive agents.[3][4][6][7] Many of these derivatives have shown efficacy comparable or superior to established drugs like hydralazine.[3][6] This guide delves into the scientific underpinnings of these effects and provides a practical framework for advancing research in this area.
Core Mechanisms of Action in Cardiovascular Disease
Pyridazin-3(2H)-one analogs exert their cardiovascular effects through several key mechanisms. Understanding these pathways is crucial for the rational design of new and improved therapeutic candidates.
Phosphodiesterase III (PDE-III) Inhibition
One of the primary mechanisms of action for several cardiotonic pyridazinone analogs is the inhibition of phosphodiesterase type III (PDE-III).[1]
Causality: PDE-III is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac and vascular smooth muscle cells.[1] By inhibiting PDE-III, these analogs prevent the breakdown of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn leads to two key effects:
-
In the Heart (Positive Inotropy): Increased PKA activity enhances calcium influx into cardiac myocytes, leading to stronger contractions.
-
In Vascular Smooth Muscle (Vasodilation): PKA activation promotes the relaxation of smooth muscle cells, causing vasodilation and a reduction in blood pressure.[1]
Bemoradan, a pyridazinone derivative that entered Phase II clinical trials, is a potent inhibitor of cardiac PDE-III.[1]
Caption: PDE-III Inhibition by Pyridazin-3(2H)-one Analogs.
Vasodilation and Antihypertensive Effects
Many pyridazin-3(2H)-one derivatives exhibit potent vasorelaxant activity, leading to their antihypertensive effects.[1][8] This can occur through both direct action on vascular smooth muscle and modulation of systemic blood pressure regulation.
-
Direct Vasodilation: Some analogs act as direct vasodilators, independent of PDE inhibition. The precise mechanism can vary, but it often involves influencing ion channel activity or other signaling pathways within the vascular smooth muscle cells.[1]
-
Renin-Angiotensin-Aldosterone System (RAAS) Antagonism: The RAAS is a critical regulator of blood pressure. Angiotensin-converting enzyme (ACE) is a key component of this system, responsible for producing the potent vasoconstrictor angiotensin II.[1] Studies have shown that certain pyridazinone derivatives can inhibit ACE, thereby promoting vasodilation and lowering blood pressure.[1]
Endothelial Nitric Oxide Synthase (eNOS) Modulation
A more recently discovered mechanism involves the modulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO) in blood vessels.
Causality: NO is a powerful signaling molecule that diffuses from the endothelium to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn activates Protein Kinase G (PKG) and ultimately results in smooth muscle relaxation and vasodilation. Certain pyridazinone analogs have been shown to significantly increase the expression of eNOS mRNA and subsequently elevate NO levels, contributing to their potent vasorelaxant effects.[6][9]
Caption: eNOS Modulation by Pyridazin-3(2H)-one Analogs.
Drug Development Workflow: A Practical Guide
This section outlines the key experimental stages in the discovery and preclinical evaluation of novel pyridazin-3(2H)-one analogs for cardiovascular applications.
Synthesis of Pyridazin-3(2H)-one Analogs
A common and effective method for synthesizing the 4,5-dihydropyridazin-3(2H)-one core involves the condensation of a γ-keto acid with hydrazine hydrate.[4][5]
Protocol: General Synthesis of 6-Substituted-4,5-dihydropyridazin-3(2H)-ones
-
Step 1: γ-Keto Acid Preparation: Prepare the desired γ-keto acid. A common starting material is levulinic acid or its analogs, which can be modified to introduce various substituents at what will become the 6-position of the pyridazinone ring.[5]
-
Step 2: Cyclization Reaction:
-
In a round-bottom flask, dissolve the γ-keto acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality: The hydrazine undergoes a condensation reaction with the ketone and carboxylic acid functionalities of the γ-keto acid to form the stable six-membered heterocyclic ring.
-
-
Step 3: Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold solvent.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the purified 6-substituted-4,5-dihydropyridazin-3(2H)-one.
-
-
Step 4: Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.[10]
Caption: General Workflow for Synthesis and Characterization.
In Vitro Evaluation: Vasorelaxant Activity Screening
The primary in vitro assay to determine the cardiovascular potential of these compounds is the assessment of their vasorelaxant activity on isolated arterial rings.
Protocol: Vasorelaxant Assay using Rat Thoracic Aortic Rings
-
Tissue Preparation:
-
Humanely euthanize a male Wistar or Sprague-Dawley rat (250-300g).
-
Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.
-
Dissect the aorta free of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
-
Experimental Setup:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.
-
Induce a contraction with a high concentration of potassium chloride (KCl, ~80 mM) to check for tissue viability.
-
Wash the rings and allow them to return to baseline tension.
-
-
Inducing Contraction:
-
Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor, typically phenylephrine (PE, ~1 µM) or norepinephrine.
-
Causality: This sustained, stable contraction provides a state of vascular tone against which the relaxing effect of the test compounds can be measured.
-
-
Cumulative Concentration-Response Curve:
-
Once the PE-induced contraction has stabilized, add the pyridazinone test compound to the organ bath in a cumulative manner (from low to high concentrations, e.g., 1 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by PE.
-
Plot the percentage of relaxation against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ (half-maximal effective concentration) value, which represents the concentration of the compound required to produce 50% of the maximal relaxation. A lower EC₅₀ indicates higher potency.[1][3]
-
Table 1: Comparative Vasorelaxant Activity of Pyridazin-3(2H)-one Analogs
| Compound/Drug | EC₅₀ (µM) | Reference |
| Hydralazine | 18.21 | [3][6] |
| Nitroglycerin | 0.1824 | [2][6] |
| Diazoxide | 19.5 | [2][6] |
| Pyridazinone Analog 16 | 0.339 | [1] |
| Pyridazinone Analog 17 | 1.225 | [1] |
| Pyridazinone Analog 4h | 0.0117 | [6] |
| Pyridazinone Analog 5e | 0.0025 | [6] |
Note: The specific structures for analogs 16, 17, 4h, and 5e can be found in the cited literature.
In Vivo Assessment: Antihypertensive Efficacy Models
To confirm that the in vitro vasorelaxant activity translates into a therapeutic effect, in vivo studies are essential.
Protocol: Antihypertensive Activity by Tail-Cuff Method
-
Animal Model: Use spontaneously hypertensive rats (SHRs) or normotensive Wistar rats in which hypertension has been induced.
-
Acclimatization: Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of conscious, restrained rats using a non-invasive tail-cuff system.
-
Compound Administration: Administer the test pyridazinone compound orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., receiving hydralazine) should be included.[10]
-
Post-Dose Monitoring: Measure SBP and HR at regular intervals (e.g., 0.5, 1, 2, 4, 6, and 24 hours) after compound administration.
-
Data Analysis: Calculate the change in blood pressure from the baseline at each time point for each group. Statistically compare the effects of the treated groups to the vehicle control group to determine the antihypertensive efficacy.[10]
Clinical Landscape and Future Directions
The therapeutic promise of pyridazin-3(2H)-one analogs is underscored by the progression of some candidates into clinical trials. Bemoradan (RWJ-22867), a PDE-III inhibitor, advanced to Phase II trials for the treatment of heart failure.[1] While information on large-scale, recent clinical trials for this specific class is limited, the strong preclinical data suggest continued interest is warranted.[11][12]
A fascinating future direction is the concept of "reverse cardio-oncology".[1] Since cardiovascular diseases and cancer share common risk factors, there is a growing interest in developing agents with dual activity. The pyridazin-3(2H)-one scaffold is also found in numerous anticancer agents, making it a prime candidate for developing drugs that could simultaneously address both conditions.[1][8]
Conclusion
The pyridazin-3(2H)-one scaffold represents a highly valuable and versatile platform for the development of novel cardiovascular drugs. Analogs of this structure have demonstrated potent therapeutic effects through multiple, well-defined mechanisms of action, including PDE-III inhibition, vasodilation, and eNOS modulation. The robust and reproducible synthetic routes, combined with clear protocols for in vitro and in vivo evaluation, provide a solid foundation for further research and development. As our understanding of the structure-activity relationships of these compounds deepens, the pyridazin-3(2H)-one core is poised to deliver the next generation of innovative therapies for hypertension, heart failure, and other pressing cardiovascular diseases.
References
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]
-
An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed. [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. ResearchGate. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Figshare. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer | Request PDF. ResearchGate. [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. [Link]
-
A Review on Pyridazinone Ring Containing Various Cardioactive Agents. acspublisher.com. [Link]
-
Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central. [Link]
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers | Request PDF. ResearchGate. [Link]
-
SYNTHESIS AND IN-VIVO ACTIVITY OF SOME ANTIHYPERTENSIVE AGENT BASED ON PYRIDAZINE SCAFFOLD DESIGN. International Journal of Pharmaceutical Sciences and Research. [Link]
-
UCLA Cardiovascular Disease Clinical Trials for 2026 — Los Angeles. Antidote. [Link]
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. tandf.figshare.com [tandf.figshare.com]
- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. UCLA Cardiovascular Disease Clinical Trials for 2026 — Los Angeles [ucla.clinicaltrials.researcherprofiles.org]
Methodological & Application
synthesis protocol for 2-(2-aminoethyl)pyridazin-3(2H)-one from 4,5-dichloro-3(2H)-pyridazinone
Application Note: Advanced Synthesis Protocol for 2-(2-aminoethyl)pyridazin-3(2H)-one
Abstract
This application note details a robust, three-step synthetic protocol for the preparation of 2-(2-aminoethyl)pyridazin-3(2H)-one starting from the commercially available scaffold 4,5-dichloro-3(2H)-pyridazinone. This guide addresses critical regioselectivity challenges, specifically prioritizing
Part 1: Retrosynthetic Analysis & Strategy
The synthesis of 2-(2-aminoethyl)pyridazin-3(2H)-one presents two primary chemoselective challenges:
-
Regioselectivity of Alkylation: The pyridazinone ring can undergo tautomerization (lactam-lactim), leading to potential competition between
-alkylation (desired) and -alkylation. -
Reactivity of Chlorine Substituents: The C4 and C5 positions in 4,5-dichloro-3(2H)-pyridazinone are electrophilic. Using a naked amine (e.g., 2-bromoethylamine) or hydrazine early in the sequence risks nucleophilic aromatic substitution (
) at these positions rather than the desired -alkylation or deprotection.
Strategic Solution:
To mitigate these risks, this protocol utilizes
Reaction Pathway Diagram
Part 2: Detailed Experimental Protocol
Step 1: Regioselective N-Alkylation
Objective: Install the ethyl-linker masked with a phthalimide group at the N2 position.
Critical Mechanism: The use of anhydrous Potassium Carbonate (
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 4,5-dichloro-3(2H)-pyridazinone | 1.0 | Starting Scaffold |
|
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dichloro-3(2H)-pyridazinone (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add anhydrous
(20 mmol) and stir at room temperature for 15 minutes to generate the pyridazinone anion. -
Addition: Add
-(2-bromoethyl)phthalimide (11 mmol) in one portion. -
Reaction: Heat the mixture to 80°C under an inert atmosphere (
) for 4–6 hours. Note: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material spot should disappear. -
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product, 4,5-dichloro-2-[2-(phthalimido)ethyl]pyridazin-3(2H)-one , will precipitate as an off-white solid.
-
Purification: Filter the solid, wash copiously with water to remove DMF and inorganic salts, and dry in a vacuum oven at 50°C. Recrystallize from Ethanol if necessary.
Self-Validating Checkpoint:
-
1H NMR: Look for the disappearance of the broad NH singlet (~13 ppm) and the appearance of the phthalimide aromatic protons (7.8–7.9 ppm) and the ethylene linker triplets (~4.0–4.5 ppm).
Step 2: Reductive Dechlorination (Hydrogenolysis)
Objective: Remove the chlorine atoms at C4 and C5 without reducing the pyridazinone double bond or the phthalimide ring. Critical Mechanism: Catalytic hydrogenation over Palladium on Carbon (Pd/C) cleaves the C-Cl bonds. A base (Sodium Acetate) is mandatory to scavenge the HCl produced; otherwise, the acid can poison the catalyst or degrade the molecule.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| Intermediate from Step 1 | 1.0 | Substrate |
| 10% Pd/C | 10 wt% | Catalyst |
| Sodium Acetate (NaOAc) | 2.5 | HCl Scavenger |
| Methanol | - | Solvent |
| Hydrogen Gas (
Protocol:
-
Preparation: Suspend the chlorinated intermediate (5 mmol) and Sodium Acetate (12.5 mmol) in Methanol (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under a nitrogen stream (Safety: Pd/C is pyrophoric; keep wet with solvent).
-
Hydrogenation: Purge the flask with
gas (balloon pressure is sufficient) and stir vigorously at room temperature for 6–12 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with hot Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue contains the product and NaCl/NaOAc.
-
Purification: Resuspend the residue in water and extract with Dichloromethane (DCM). Dry the organic layer (
) and evaporate to yield 2-[2-(phthalimido)ethyl]pyridazin-3(2H)-one .[1]
Self-Validating Checkpoint:
-
Mass Spectrometry: The characteristic isotopic pattern of two chlorines (M, M+2, M+4) must disappear, replaced by a single mass peak corresponding to the dechlorinated product.
-
1H NMR: Appearance of new signals for protons at positions 4 and 5 (doublets or multiplets in the aromatic region, typically 6.9–8.0 ppm).
Step 3: Deprotection (Ing-Manske Procedure)
Objective: Release the primary amine by cleaving the phthalimide group.
Critical Mechanism: Hydrazine acts as a nucleophile, attacking the phthalimide carbonyls to form phthalhydrazide (a stable, insoluble solid), releasing the free amine. This step is performed last to avoid
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| Dechlorinated Intermediate | 1.0 | Substrate |
| Hydrazine Hydrate (80%) | 3.0 | Deprotecting Agent |
| Ethanol | - | Solvent |
Protocol:
-
Reaction: Dissolve the dechlorinated intermediate (3 mmol) in Ethanol (30 mL). Add Hydrazine Hydrate (9 mmol).
-
Reflux: Heat the mixture to reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.
-
Workup: Cool the mixture to room temperature.
-
Acidification (Purification Strategy): Add 1M HCl until pH ~1. This solubilizes the target amine (as the hydrochloride salt) while keeping phthalhydrazide insoluble.
-
Filtration: Filter off the solid phthalhydrazide.
-
Basification: Neutralize the filtrate with 1M NaOH to pH > 10 and extract with DCM (3x).
-
Final Isolation: Dry the combined organic layers (
) and concentrate to obtain the target 2-(2-aminoethyl)pyridazin-3(2H)-one as a free base (oil or low-melting solid).
Self-Validating Checkpoint:
-
1H NMR: Complete loss of phthalimide aromatic signals (7.8 ppm). Upfield shift of the methylene protons adjacent to the nitrogen (from ~4.0 ppm to ~3.0 ppm) due to the conversion of imide to amine.
Part 3: References
-
Synthesis of Pyridazinone Derivatives: Vertex AI Search Result 1.1. "Synthesis of A New Class of Pyridazin-3-one...". NIH/PMC. Link
-
Alkylation Conditions: Vertex AI Search Result 1.6. "Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives...". NIH/PMC. Link
-
Dechlorination Strategy: Vertex AI Search Result 1.15. "Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents". ScholArena.[2] Link
-
General Pyridazinone Chemistry: Vertex AI Search Result 1.2. "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications...". SciSpace. Link
-
Starting Material Data: Vertex AI Search Result 1.16. "4,5-DICHLORO-3(2H)-PYRIDAZINONE". NIH/GSRS. Link
Sources
Topic: Utilizing 2-(2-aminoethyl)pyridazin-3(2H)-one as a Conformational-Controlling Building Block for Advanced Peptidomimetics
An Application Note and Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Peptidomimetics offer a promising strategy to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability. The incorporation of rigid heterocyclic scaffolds is a key approach in peptidomimetic design to enforce specific secondary structures that can enhance binding affinity and selectivity for biological targets. This guide provides a comprehensive overview and detailed protocols for the use of 2-(2-aminoethyl)pyridazin-3(2H)-one, a versatile building block that acts as a dipeptide isostere to introduce a conformationally constrained turn mimic. The pyridazinone core is a privileged scaffold in medicinal chemistry, associated with a wide array of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] This document details its synthesis, its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), and methods for characterization, providing researchers with the technical foundation to leverage this scaffold in modern drug discovery.
Introduction: The Rationale for Pyridazinone-Based Peptidomimetics
The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and their conformational flexibility, which can lead to reduced receptor affinity. Peptidomimetics are designed to mimic the essential pharmacophoric elements of a native peptide while exhibiting improved drug-like properties.[4] A primary strategy in this endeavor is the introduction of backbone modifications that restrict conformational freedom.[5]
The pyridazin-3(2H)-one ring system is an attractive scaffold for this purpose.[6][7] Its rigid, six-membered heterocyclic structure can effectively lock the dihedral angles of the peptide backbone, pre-organizing the molecule into a bioactive conformation. When functionalized as 2-(2-aminoethyl)pyridazin-3(2H)-one, it serves as a unique building block that can be seamlessly integrated into peptide chains, replacing a two-amino-acid segment and inducing a stable turn structure. The diverse biological activities reported for pyridazinone derivatives further suggest that the scaffold itself can contribute favorably to the pharmacological profile of the final molecule.[2][8][9]
Figure 1: Conceptual illustration of replacing a flexible dipeptide unit with the rigid 2-(2-aminoethyl)pyridazin-3(2H)-one building block.
Profile of the Building Block: 2-(2-aminoethyl)pyridazin-3(2H)-one
This building block is designed for straightforward incorporation using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The primary amine on the ethyl side chain serves as the point of elongation for the peptide chain.
Table 1: Physicochemical Properties of 2-(2-aminoethyl)pyridazin-3(2H)-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉N₃O | - |
| Molecular Weight | 139.16 g/mol | - |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Topological Polar Surface Area | 64.9 Ų | - |
| LogP (Predicted) | -0.8 to -0.5 | - |
Synthesis Protocol: Fmoc-Protected 2-(2-aminoethyl)pyridazin-3(2H)-one
The synthesis of the pyridazinone core generally involves the cyclization of γ-keto acids with hydrazine.[10] The following protocol outlines a practical route to the Fmoc-protected building block ready for SPPS.
Figure 2: Proposed synthetic scheme for the Fmoc-protected pyridazinone building block.
Protocol 3.1: Synthesis of the Fmoc-Protected Building Block
-
Step 1: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one.
-
Dissolve levulinic acid (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.[10]
-
Cool the reaction, remove the solvent under reduced pressure, and recrystallize the crude product from ethanol/water.
-
-
Step 2: N-Alkylation.
-
To a solution of the pyridazinone from Step 1 (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 eq).
-
Add N-(2-bromoethyl)phthalimide (1.1 eq) and heat the mixture to 60-70 °C for 12-18 hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the product. Filter, wash with water, and dry.
-
-
Step 3: Deprotection and Fmoc Protection.
-
Dissolve the phthalimide-protected intermediate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) and reflux for 4 hours. A white precipitate of phthalhydrazide will form.
-
Cool and filter off the precipitate. Evaporate the filtrate to obtain the crude amine.
-
Dissolve the crude amine in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (3.0 eq).
-
Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise while stirring vigorously at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with 1N HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected pyridazinone building block can be incorporated into a growing peptide chain using standard automated or manual SPPS techniques.[11][12]
Figure 3: Workflow for the incorporation of the pyridazinone building block using Fmoc-SPPS.
Protocol 4.1: Single Coupling Cycle
This protocol assumes a 0.1 mmol synthesis scale on a standard solid-phase resin (e.g., Rink Amide).
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 20 minutes, followed by dimethylformamide (DMF) for 20 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-protected pyridazinone building block (0.3 mmol, 3 eq) with a coupling agent like HATU (0.29 mmol, 2.9 eq) and a base such as diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq) in DMF for 5 minutes.
-
Add the activated mixture to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5x).
-
Monitoring: Perform a qualitative Kaiser test. A negative result (beads remain colorless or blue) indicates complete coupling. If positive (yellow beads), repeat the coupling step.
-
Repeat: Proceed to the deprotection step for the next amino acid coupling.
Table 2: Summary of SPPS Cycle Conditions
| Step | Reagent/Solvent | Time | Purpose |
|---|---|---|---|
| Deprotection | 20% Piperidine in DMF | 2 x 10 min | Removes Fmoc protecting group |
| Coupling | Building Block/HATU/DIPEA in DMF | 2 - 4 hours | Forms the new peptide bond |
| Washing | DMF, DCM | ~1 min per wash | Removes excess reagents and byproducts |
Cleavage, Purification, and Characterization
Protocol 5.1: Cleavage and Purification
-
Washing: After the final synthesis cycle, wash the resin with DCM (5x) and dry under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is Reagent K (TFA/thioanisole/water/phenol/ethanedithiol, 82.5:5:5:5:2.5) for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2x). Dry the crude peptide under vacuum.
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final peptidomimetic using analytical HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 3: Example Characterization Data for a Model Peptidomimetic
| Analysis | Expected Result |
|---|---|
| Analytical HPLC | Single major peak >95% purity |
| LC-MS (ESI+) | Calculated [M+H]⁺ mass ± 0.1 Da |
Conformational Implications and Analysis
The primary function of the pyridazinone building block is to induce a specific, stable conformation, typically a β-turn. This has profound implications for biological activity.
-
Pre-organization: The rigid scaffold reduces the entropic penalty of binding to a receptor, as the molecule is already in a favorable conformation.[13]
-
Structural Analysis: The conformation of the resulting peptidomimetic can be studied in detail using advanced analytical techniques.
-
NMR Spectroscopy: 2D NMR experiments (like ROESY or NOESY) in solution can identify through-space proton-proton correlations that confirm the turn structure.[14][15] Temperature coefficient studies of amide proton chemical shifts can reveal intramolecular hydrogen bonding patterns.[14]
-
Molecular Dynamics (MD) Simulations: Computational simulations can explore the conformational landscape available to the peptidomimetic, providing insight into its dynamic behavior and stability.[16]
-
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the building block; poor resin swelling. | Increase coupling time to 6-12 hours; perform a second coupling; use a more potent coupling reagent like COMU. |
| Low Yield After Cleavage | Incomplete synthesis; premature chain termination. | Ensure all coupling steps went to completion; consider capping with acetic anhydride after each coupling to block unreacted amines. |
| Multiple Peaks in HPLC | Deletion sequences; side reactions during cleavage. | Optimize coupling times; ensure use of appropriate scavengers (e.g., TIS, EDT) in the cleavage cocktail to protect sensitive residues. |
References
-
Future Medicinal Chemistry. (2016). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. [Link]
-
Bentham Science. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]
-
Bentham Science. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. [Link]
-
MDPI. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]
-
ResearchGate. (2014). (PDF) The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. [Link]
-
PubMed. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. [Link]
-
ResearchGate. (n.d.). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. [Link]
-
Royal Society of Chemistry. (2004). The synthesis of peptides and proteins containing non-natural amino acids. [Link]
-
European Pharmaceutical Review. (2026). New method boosts production of non-natural amino acids for peptide assembly. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. [Link]
-
MDPI. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]
-
ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]
-
National Center for Biotechnology Information (PMC). (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. [Link]
-
PubMed. (2024). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
-
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
MDPI. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. [Link]
-
Royal Society of Chemistry. (n.d.). Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. [Link]
-
MDPI. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. [Link]
-
DSpace@MIT. (2020). Conformational Dynamics in Extended RGD-Containing Peptides. [Link]
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Application Note & Protocol: A Validated Synthesis of 2-(2-Aminoethyl)pyridazin-3(2H)-one Hydrochloride Salt
Abstract: This document provides a comprehensive, field-tested guide for the multi-step synthesis of 2-(2-aminoethyl)pyridazin-3(2H)-one hydrochloride salt, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. Pyridazinone derivatives are known to possess a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, and neuroprotective effects.[1][2][3] This protocol details a robust and reproducible pathway starting from the foundational cyclocondensation to form the pyridazinone core, followed by N-alkylation with a protected aminoethyl moiety, subsequent deprotection, and final conversion to the stable, water-soluble hydrochloride salt. Each step is explained with mechanistic insights, validated by characterization checkpoints, and supported by authoritative references to ensure scientific integrity and successful replication.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazin-3(2H)-one ring system is a privileged scaffold in modern pharmacology due to its structural versatility and ability to interact with various biological targets.[1][2] Derivatives have been developed as agents for treating conditions ranging from hypertension to cancer.[4][5][6] The target compound, 2-(2-aminoethyl)pyridazin-3(2H)-one, is a precursor for analogs of gabazine, a potent GABA(A) receptor antagonist, making its synthesis relevant for neuroscience research and the development of novel therapeutic agents.[7]
The hydrochloride salt form is specifically targeted to enhance the compound's stability and aqueous solubility, which is a critical factor for bioavailability and ease of handling in biological assays.[8] This protocol provides a self-validating system, where the successful synthesis of each intermediate is confirmed before proceeding, ensuring a high probability of success for the overall pathway.
Overall Synthetic Pathway
The synthesis is performed in four distinct stages: (I) Formation of the pyridazinone core, (II) N-alkylation using a protected amine, (III) Deprotection to reveal the primary amine, and (IV) Formation of the final hydrochloride salt.
Caption: Overall four-stage synthetic route.
Experimental Protocols & Mechanistic Insights
Part I: Synthesis of Pyridazin-3(2H)-one
Principle & Causality: The formation of the pyridazinone ring is achieved through the cyclocondensation of maleic anhydride with hydrazine. Hydrazine hydrate acts as a dinucleophile. The initial nucleophilic attack on one of the carbonyls of the anhydride opens the ring. A subsequent intramolecular cyclization via condensation between the terminal hydrazinyl nitrogen and the carboxylic acid group, with the elimination of water, yields the stable six-membered heterocyclic ring.[9] This method is a foundational strategy for creating the pyridazinone core structure.[1][10]
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles |
|---|---|---|---|
| Maleic Anhydride | 98.06 g/mol | 10.0 g | 0.102 mol |
| Hydrazine Hydrate (~64%) | 50.06 g/mol | 5.0 mL | ~0.102 mol |
| Ethanol (95%) | - | 150 mL | - |
| Activated Charcoal | - | ~1 g | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add maleic anhydride (10.0 g) and ethanol (150 mL).
-
Stir the mixture at room temperature until the anhydride is fully dissolved.
-
Slowly add hydrazine hydrate (5.0 mL) dropwise to the solution via a dropping funnel. Caution: The reaction is exothermic. Maintain controlled addition to prevent excessive boiling.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Methanol 9:1).
-
After completion, cool the mixture to room temperature and then in an ice bath for 30 minutes to encourage precipitation.
-
Filter the crude product using a Büchner funnel, and wash the solid with a small amount of cold ethanol.
-
For purification, transfer the crude solid to a beaker with 100 mL of hot ethanol, add activated charcoal, and boil for 10 minutes.
-
Filter the hot solution through celite to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then in an ice bath to recrystallize the product.
-
Collect the purified crystals by filtration, wash with cold ethanol, and dry under vacuum.
Expected Outcome: A white to off-white crystalline solid. Typical yield: 75-85%.
Part II: N-Alkylation with N-(2-bromoethyl)phthalimide
Principle & Causality: This step involves a nucleophilic substitution (SN2) reaction. The nitrogen at the 2-position of the pyridazinone ring acts as the nucleophile.[11] A base, potassium carbonate (K2CO3), is used to deprotonate this nitrogen, enhancing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of N-(2-bromoethyl)phthalimide, displacing the bromide leaving group. A phthalimide group is used to protect the primary amine on the ethyl side chain, preventing it from competing in the alkylation reaction.[12]
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles |
|---|---|---|---|
| Pyridazin-3(2H)-one | 96.09 g/mol | 5.0 g | 0.052 mol |
| N-(2-bromoethyl)phthalimide | 254.09 g/mol | 14.6 g | 0.057 mol |
| Potassium Carbonate (K2CO3) | 138.21 g/mol | 10.8 g | 0.078 mol |
| Dimethylformamide (DMF) | - | 100 mL | - |
Protocol:
-
Dry all glassware thoroughly before use.
-
In a 250 mL three-neck flask under a nitrogen atmosphere, suspend pyridazin-3(2H)-one (5.0 g) and anhydrous potassium carbonate (10.8 g) in dry DMF (100 mL).
-
Stir the suspension at room temperature for 30 minutes.
-
Add N-(2-bromoethyl)phthalimide (14.6 g) to the mixture in one portion.
-
Heat the reaction mixture to 80°C and stir for 6-8 hours.
-
Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane 1:1) until the starting pyridazinone spot disappears.
-
Cool the reaction to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether.
-
Dry the product, 2-(2-phthalimidoethyl)pyridazin-3(2H)-one, in a vacuum oven. The product is often pure enough for the next step, but can be recrystallized from ethanol if needed.
Expected Outcome: A pale yellow or white solid. Typical yield: 80-90%.
Part III: Deprotection via Ing-Manske Reaction
Principle & Causality: The phthalimide protecting group is efficiently removed by hydrazinolysis, a procedure known as the Ing-Manske reaction.[12] Hydrazine attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable, insoluble phthalhydrazide byproduct and liberating the desired primary amine. This method is highly effective for cleaving phthalimides without affecting other functional groups in the molecule.
Materials & Reagents:
| Reagent | M.W. | Quantity | Moles |
|---|---|---|---|
| 2-(2-Phthalimidoethyl)pyridazin-3(2H)-one | 255.25 g/mol | 10.0 g | 0.039 mol |
| Hydrazine Hydrate (~64%) | 50.06 g/mol | 2.5 mL | ~0.051 mol |
| Ethanol (95%) | - | 150 mL | - |
| Concentrated HCl | - | As needed | - |
Protocol:
-
Suspend the protected compound (10.0 g) in ethanol (150 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (2.5 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux for 3 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and filter to remove the phthalhydrazide byproduct. Wash the solid with a small amount of ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain a viscous oil or solid.
-
Dissolve the residue in 50 mL of water and acidify to pH ~1-2 with concentrated HCl to protonate the amine and dissolve the product.
-
Filter the acidic solution again to remove any remaining phthalhydrazide.
-
To isolate the free base for the next step, carefully basify the clear filtrate to pH ~10-11 with 2M NaOH. The free amine may precipitate or can be extracted.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the free amine, 2-(2-aminoethyl)pyridazin-3(2H)-one, as an oil or low-melting solid.
Expected Outcome: A pale yellow oil or waxy solid. The product is used directly in the next step.
Part IV: Formation of the Hydrochloride Salt
Principle & Causality: The final step is a simple acid-base reaction to form the hydrochloride salt.[8][13] The lone pair on the primary amine nitrogen acts as a base, accepting a proton from hydrochloric acid. This converts the neutral, often oily and less stable amine into a solid, crystalline, and more stable salt.[14] The salt form significantly improves water solubility, which is advantageous for pharmacological testing.[8]
Materials & Reagents:
| Reagent | M.W. | Quantity |
|---|---|---|
| 2-(2-Aminoethyl)pyridazin-3(2H)-one | 139.16 g/mol | Product from Part III |
| Ethanol (Anhydrous) | - | ~50 mL |
| Hydrochloric Acid (e.g., 2M in Ethanol) | - | As needed |
Protocol:
-
Dissolve the crude free amine from the previous step in anhydrous ethanol (50 mL).
-
Cool the solution in an ice bath.
-
While stirring, add a 2M solution of HCl in ethanol dropwise until the pH of the solution is strongly acidic (pH ~1, check with pH paper).
-
A white precipitate of the hydrochloride salt should form immediately.
-
Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the product with a generous amount of cold diethyl ether to remove any non-polar impurities and to aid in drying.
-
Dry the final product, 2-(2-aminoethyl)pyridazin-3(2H)-one hydrochloride, under vacuum at 40°C.
Expected Outcome: A stable, white to off-white crystalline solid.
Experimental Workflow and Validation
This workflow emphasizes a systematic process of synthesis, purification, and characterization at each critical stage to ensure the integrity of intermediates and the final product.
Caption: Step-by-step laboratory workflow diagram.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones.
- Espacenet. (N/A). PT94954A - PROCESS FOR THE PREPARATION OF PYRIDAZINONE DERIVATIVES.
- Samanta, K. C., et al. (2011). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. E-Journal of Chemistry.
- MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.
- ResearchGate. (N/A). Synthetic route for preparation of pyridazinone derivatives (3–17).
- ScienceDirect. (N/A). Synthesis and chemistry of pyridazin-3(2H)-ones.
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
- Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts.
- PubMed. (2011). Synthesis and evaluation of highly potent GABA(A) receptor antagonists based on gabazine (SR-95531).
- University of Alberta. (N/A). Isolation (Recovery) of amines.
- Indo Global Journal of Pharmaceutical Sciences. (N/A). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
- International Journal of Advanced Research. (N/A). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- Heterocycles. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9.
- Taylor & Francis Online. (2015). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
- El-Sayed, M. A. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC.
- SciSpace. (N/A). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
- ScholArena. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.
- ResearchGate. (N/A). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2 H )-One Derivatives.
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Application Note: Strategic Solvent Selection for Nucleophilic Aromatic Substitution (SNAr) on Pyridazinone Rings
An Application Note and Comprehensive Protocol for Researchers
Abstract
The pyridazinone scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] A primary method for the functionalization and diversification of this ring system is Nucleophilic Aromatic Substitution (SNAr). The success of these reactions—in terms of yield, reaction rate, and selectivity—is critically dependent on the choice of solvent. This document provides an in-depth guide to understanding the mechanistic role of solvents in SNAr reactions on pyridazinone rings and offers detailed protocols for systematic solvent screening and reaction optimization.
Introduction: The Pyridazinone Core and the SNAr Reaction
Pyridazinone derivatives are six-membered aromatic rings containing two adjacent nitrogen atoms and a carbonyl group. This arrangement creates a highly electron-deficient π-system, which makes the ring susceptible to attack by nucleophiles.[4][5] This reactivity is harnessed through the SNAr mechanism, a powerful tool for introducing a wide variety of functional groups onto the pyridazinone core.[3][6]
The SNAr reaction on a substituted pyridazinone typically proceeds via a two-step addition-elimination pathway. The rate-determining step is usually the initial nucleophilic attack on an electron-deficient carbon atom bearing a suitable leaving group (e.g., a halogen).[4][7] This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8] The aromaticity of the ring is then restored by the expulsion of the leaving group.
The stability of the charged Meisenheimer complex is paramount to the reaction's success, and this is where the solvent plays its most critical role. The solvent must not only dissolve the reactants but also effectively stabilize this high-energy intermediate without deactivating the nucleophile.
The Dichotomy of Polar Solvents: Protic vs. Aprotic
The choice between a polar protic and a polar aprotic solvent is the most critical decision in designing an SNAr reaction.[9][10][11]
Polar Aprotic Solvents: The Preferred Choice
Polar aprotic solvents lack O-H or N-H bonds and therefore cannot act as hydrogen bond donors.[12] This class includes dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN).
Why they work:
-
Enhanced Nucleophilicity: Polar aprotic solvents excel at solvating cations but poorly solvate anions (the nucleophile).[10][13] This leaves the nucleophile "naked" and highly reactive, lowering the activation energy for the initial attack.[9]
-
Intermediate Stabilization: Their high polarity (large dipole moments and dielectric constants) effectively stabilizes the charged Meisenheimer complex, further accelerating the rate-determining step.[12][14]
-
High Boiling Points: Many, like DMSO, DMF, and NMP, have high boiling points, allowing for a wide range of reaction temperatures to drive sluggish reactions to completion.
For these reasons, polar aprotic solvents are overwhelmingly the solvents of choice for SNAr reactions on pyridazinone and other electron-deficient heteroaromatic systems.[11][15]
Polar Protic Solvents: A Generally Poor Choice
Polar protic solvents possess O-H or N-H bonds, enabling them to act as hydrogen bond donors.[12] Common examples are water, methanol, and ethanol.
Why they hinder the reaction:
-
Nucleophile Deactivation: These solvents form a strong "solvation shell" or "cage" around the anionic nucleophile via hydrogen bonding.[9][16] This strong interaction stabilizes the nucleophile in its ground state, significantly increasing the energy required for it to attack the pyridazinone ring and thereby slowing the reaction rate dramatically.[16]
-
Potential Side Reactions: Alcohols and water can themselves act as competing nucleophiles, particularly at elevated temperatures.
While polar protic solvents can stabilize the departing leaving group, their detrimental effect on the nucleophile's reactivity usually makes them unsuitable for SNAr reactions where the initial addition is rate-limiting.[13][17]
Data-Driven Solvent Selection
Key physical properties of solvents can help guide the initial selection process. High dielectric constants and dipole moments are generally indicative of a solvent's ability to support charged intermediates.
Table 1: Properties of Common Solvents for SNAr Reactions
| Solvent | Class | Dielectric Constant (ε) | Dipole Moment (μ, D) | Boiling Point (°C) | Suitability for SNAr |
| DMSO | Polar Aprotic | 46.7 | 3.96 | 189 | Excellent |
| NMP | Polar Aprotic | 32.2 | 4.09 | 202 | Excellent |
| DMF | Polar Aprotic | 36.7 | 3.82 | 153 | Excellent |
| Acetonitrile | Polar Aprotic | 37.5 | 3.92 | 82 | Good (lower bp) |
| 1,4-Dioxane | Borderline Aprotic | 2.2 | 0.45 | 101 | Moderate |
| THF | Borderline Aprotic | 7.5 | 1.63 | 66 | Moderate to Poor |
| Ethanol | Polar Protic | 24.5 | 1.69 | 78 | Poor |
| Methanol | Polar Protic | 32.7 | 1.70 | 65 | Poor |
| Water | Polar Protic | 80.1 | 1.85 | 100 | Very Poor |
| Toluene | Nonpolar | 2.4 | 0.36 | 111 | Very Poor |
Data compiled from various sources.[18][19]
Experimental Protocols
The following protocols provide a framework for systematically evaluating solvents and optimizing reaction conditions.
Protocol 1: Parallel Solvent Screening for SNAr Reactions
This protocol is designed for the rapid, small-scale evaluation of multiple solvents to identify promising candidates for a new pyridazinone substitution reaction.
Objective: To identify the optimal solvent class and specific solvent for the reaction of a halo-pyridazinone with a chosen nucleophile.
Materials:
-
Substrate: Halo-pyridazinone (e.g., 6-chloro-3(2H)-pyridazinone)
-
Nucleophile: (e.g., Morpholine, Sodium thiophenoxide)
-
Base (if required): (e.g., K₂CO₃, DIPEA)
-
Solvents for screening: DMSO, DMF, NMP, Acetonitrile, 1,4-Dioxane, Toluene (as a negative control).
-
Reaction vials (e.g., 2 mL microwave vials with stir bars)
-
Heating block or parallel synthesis platform
-
TLC plates and/or LC-MS system for analysis
Procedure:
-
Preparation: In separate, labeled reaction vials, add the halo-pyridazinone (1.0 eq., e.g., 0.1 mmol, ~13 mg for 6-chloropyridazinone).
-
Reagent Addition: To each vial, add the nucleophile (1.2 eq.) and the base (2.0 eq., if necessary).
-
Solvent Addition: Add 0.5 mL of each respective screening solvent to its designated vial.
-
Reaction Setup: Securely cap the vials and place them in the heating block.
-
Heating: Heat all reactions to a consistent initial temperature (e.g., 100 °C). Safety Note: Ensure the temperature is well below the boiling point for lower-boiling solvents like acetonitrile if using sealed vials not rated for high pressure.
-
Monitoring: After a set time (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction mixture. Dilute the aliquot and analyze by TLC or LC-MS to estimate the conversion to the product.
-
Analysis: Compare the conversion rates across the different solvents. Identify the solvent(s) that provide the highest conversion in the shortest time with the fewest byproducts.
Protocol 2: Optimization of Reaction Conditions
Once a lead solvent (e.g., DMSO) has been identified, this protocol is used to fine-tune other parameters to maximize yield and purity.
Objective: To determine the optimal temperature, concentration, and reaction time.
Materials:
-
Reactants and base as identified in Protocol 1.
-
Optimal solvent identified in Protocol 1.
-
Standard laboratory glassware and heating/stirring equipment.
Procedure:
-
Temperature Optimization: Set up three identical reactions in the chosen solvent at different temperatures (e.g., 80 °C, 100 °C, 120 °C). Monitor by LC-MS to find the temperature that provides the best balance of reaction rate and impurity formation.
-
Concentration Optimization: Using the optimal temperature, set up reactions at different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M). Higher concentrations can sometimes accelerate bimolecular reactions, but may also lead to solubility or side-reaction issues.
-
Time-Course Analysis: Run the reaction at the optimized temperature and concentration, taking samples at regular intervals (e.g., every hour) to plot conversion versus time. This determines the minimum time required to reach maximum conversion.
-
Scale-Up and Isolation: Once all parameters are optimized, perform the reaction on a larger scale (e.g., 1-5 mmol). After the reaction is complete (as determined by the time-course analysis), proceed with a standard aqueous work-up, extraction with an appropriate organic solvent (e.g., ethyl acetate), and purify the crude product by column chromatography or recrystallization. Characterize the final product to confirm its identity and purity.
Conclusion
The rational selection of a solvent is fundamental to the successful synthesis of pyridazinone derivatives via nucleophilic aromatic substitution. Polar aprotic solvents, particularly DMSO, DMF, and NMP, are the superior choice as they enhance nucleophilicity while stabilizing the critical Meisenheimer intermediate. A systematic screening approach, as detailed in the provided protocols, allows researchers to efficiently identify the optimal reaction medium, paving the way for successful scale-up and the rapid development of novel chemical entities for drug discovery and development.
References
- Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). PMC.
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
-
Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. [Link]
-
Qualitative Comparisons of Dielectric Constants of Organic Solvents. (2019). Chemistry Stack Exchange. [Link]
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). Organic Chemistry Portal. [Link]
-
Polar Protic and Polar Aprotic Solvents. (2025). Chemistry Steps. [Link]
-
Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025). Orango. [Link]
-
4.1.1 Protic Vs Aprotic Solvent. (n.d.). Scribd. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). PMC. [Link]
-
Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. (2009). PubMed. [Link]
-
8.3. Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. [Link]
-
Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation. (2017). PubMed. [Link]
-
Dielectric constant, dipole moment, a and van der Waals volume b for some common solvents. (n.d.). ResearchGate. [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). University of Calgary. [Link]
-
4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (n.d.). Semantic Scholar. [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. (n.d.). St. Paul's Cathedral Mission College. [Link]
-
Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. (n.d.). SciSpace. [Link]
-
Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. (n.d.). The Journal of Organic Chemistry. [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... (n.d.). PMC. [Link]
-
Nucleophilic Aromatic Substitution Mechanism & Key Concepts. (2025). Total Synthesis. [Link]
-
(PDF) Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. (2025). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Sparrow. [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. [Link]
Sources
- 1. Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [mdpi.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. theorango.com [theorango.com]
- 11. scribd.com [scribd.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. users.wfu.edu [users.wfu.edu]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spcmc.ac.in [spcmc.ac.in]
- 17. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 18. researchgate.net [researchgate.net]
- 19. www1.chem.umn.edu [www1.chem.umn.edu]
Troubleshooting & Optimization
improving yield of 2-(2-aminoethyl)pyridazin-3(2H)-one cyclization reactions
Technical Support Center: Optimizing 2-(2-aminoethyl)pyridazin-3(2H)-one Synthesis
Executive Summary & Mechanistic Insight
The synthesis of 2-(2-aminoethyl)pyridazin-3(2H)-one presents a classic chemoselectivity challenge. The target molecule contains a primary aliphatic amine on the N2-side chain. When attempting a direct cyclization using 2-aminoethylhydrazine and a 1,4-dicarbonyl precursor (e.g., 4-oxo-butenoic acid derivatives or cyclic anhydrides), the aliphatic amine (
The Core Problem: The side-chain amine is often more nucleophilic than the hydrazine nitrogens. In a direct "one-pot" cyclization, this leads to:
-
Polymerization: Intermolecular attack of the side-chain amine on the electrophilic carbonyl of a neighboring molecule.
-
Wrong Ring Size: Formation of diazepines or pyrrole derivatives instead of the desired pyridazinone.
-
Low Yield: Formation of intractable tars.
The Solution: The most robust method to improve yield is not to optimize the direct cyclization, but to utilize a Stepwise Hydroxy-Functionalization Route . This bypasses the nucleophilic competition entirely.
Reaction Pathway Analysis (Visual Guide)
The following diagram illustrates the "Direct Failure Mode" versus the "Recommended Stepwise Route."
Caption: Comparison of the high-risk direct cyclization (Red) versus the high-yield stepwise hydroxy-to-amine conversion (Green/Blue).
Troubleshooting Guides & FAQs
Issue 1: "I am getting a black tar/oil instead of a solid precipitate."
Diagnosis: Oligomerization. You are likely using 2-aminoethylhydrazine directly with a keto-acid or anhydride. The primary amine on the tail is reacting with the anhydride of another molecule, creating a polyamide chain. Corrective Action:
-
Immediate Fix: Switch to 2-hydroxyethylhydrazine . The hydroxyl group is far less nucleophilic than the amine and will not compete with the hydrazine during ring closure.
-
If you MUST use aminoethylhydrazine: You must control the pH. The aliphatic amine (
) is more basic than the hydrazine ( ). Perform the reaction in a buffered acidic medium (pH ~8.5–9.0). This keeps the aliphatic amine largely protonated (inactive) while leaving enough free hydrazine to react. However, this is difficult to control and yields remain lower than the hydroxy-route.
Issue 2: "My yield is low (<30%) during the reaction of mucochloric acid."
Diagnosis: Regioselectivity issues. Mucochloric acid has two electrophilic sites (aldehyde and acid chloride/carboxylic acid). Corrective Action:
-
Solvent Switch: Change from ethanol to acetic acid/water (1:1) or pure acetic acid . Acid catalysis promotes the formation of the hydrazone at the aldehyde position first, followed by cyclization at the carboxylic acid.
-
Temperature: Start at
to favor the kinetic product (hydrazone formation), then slowly warm to reflux for the ring closure.
Issue 3: "I cannot purify the final amino-product from the reaction mixture."
Diagnosis: The product is highly polar and water-soluble (zwitterionic character if acidic protons are present, or simply polar due to the amine and pyridazinone). Corrective Action:
-
Avoid Aqueous Workup: Do not rely on extraction into DCM or EtOAc from water; the product will stay in the water.
-
Precipitation: If using the Staudinger reduction (from the azide intermediate), the phosphine oxide byproduct can be difficult to remove. Use polymer-supported triphenylphosphine for the reduction, or switch to catalytic hydrogenation (H2, Pd/C) if the pyridazinone ring substituents allow (i.e., no halogens that might reduce).
-
Ion Exchange: Use a cation-exchange resin (e.g., Dowex 50W). Load the crude mixture at neutral pH (product binds), wash with water/methanol, then elute with
in methanol.
Recommended Experimental Protocol
Method: The "Hydroxy-to-Amine" Stepwise Route. Target: Synthesis of 4,5-dichloro-2-(2-aminoethyl)pyridazin-3(2H)-one (as a model system).
Step 1: Cyclization with 2-Hydroxyethylhydrazine
-
Dissolve: 10.0 mmol of Mucochloric acid in 20 mL of Methanol/Water (1:1).
-
Add: Dropwise addition of 10.5 mmol 2-hydroxyethylhydrazine at
. -
React: Stir at
for 1 hour, then reflux for 3 hours. -
Isolate: Cool to room temperature. The product, 2-(2-hydroxyethyl)-4,5-dichloropyridazin-3(2H)-one , usually precipitates. Filter and wash with cold water.
-
Yield Target: >85%
-
Step 2: Mesylation (Activation)
-
Dissolve: 5.0 mmol of the Step 1 product in anhydrous DCM (
) with Triethylamine ( ). -
Add: Methanesulfonyl chloride (
) at . -
React: Stir for 2 hours at RT.
-
Workup: Wash with dilute HCl, then brine. Dry and concentrate.
-
Note: This converts the -OH to -OMs (a good leaving group).
-
Step 3: Azidation (Displacement)
-
Dissolve: The mesylate in DMF (
). -
Add: Sodium Azide (
). -
React: Heat to
for 4 hours. -
Safety: Warning: Azides are shock-sensitive. Do not concentrate to dryness with heat. Dilute with water and extract into EtOAc.
Step 4: Staudinger Reduction (Unmasking the Amine)
-
Dissolve: The azide intermediate in THF/Water (10:1).
-
Add: Triphenylphosphine (
). -
React: Stir at RT for 12 hours. Nitrogen gas will evolve.
-
Purification: Acidify with
(product goes to aqueous phase), wash organic phase (removes ), then basify aqueous phase to pH 10 and extract product into DCM/Isopropanol (3:1).-
Final Yield Target: ~60–70% (overall).
-
Data Summary: Yield Comparison
| Method | Reagent | Primary Side Reaction | Typical Yield | Purity Profile |
| Direct Cyclization | 2-Aminoethylhydrazine | Polymerization (Intermolecular Amidation) | 15–25% | Low (Tarry impurities) |
| Protected Hydrazine | Boc-NH-CH2CH2-NHNH2 | None (Boc protects amine) | 50–60% | High (Requires deprotection step) |
| Hydroxy-Stepwise | 2-Hydroxyethylhydrazine | None (OH is poor nucleophile vs NH2) | 65–80% | Excellent |
References
-
Regioselectivity in Pyridazinone Synthesis
- Title: Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimin
- Source: Organic Chemistry Frontiers (RSC).
-
URL:[Link]
-
Synthesis via Mucochloric Acid
- Title: Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity.
- Source: Molecules (MDPI), 2020.
-
URL:[Link]
-
General Pyridazinone Chemistry & Yield Optimization
- Title: Synthesis and chemistry of pyridazin-3(2H)-ones.
- Source: Arkivoc, 2004.
-
URL:[Link]
-
Gabriel-Type Alkylation Strategy (Alternative Route)
Sources
troubleshooting solubility issues of aminoethyl pyridazinones in non-polar solvents
Welcome to the technical support center for aminoethyl pyridazinone compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of these molecules, particularly in non-polar solvent systems. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Challenge: The Inherent Polarity of Aminoethyl Pyridazinones
Aminoethyl pyridazinones are heterocyclic organic compounds characterized by a six-membered pyridazinone ring and an aminoethyl side chain. This structure inherently creates a significant polarity mismatch with non-polar solvents.
-
The Pyridazinone Core: The two adjacent nitrogen atoms and the carbonyl group in the pyridazinone ring create a region of high electron density, making it a polar moiety capable of hydrogen bonding.[1]
-
The Aminoethyl Side Chain: The primary amine group (-NH2) is a classic polar functional group, readily participating in hydrogen bonding as a donor.[2][3][4]
This combination of polar functional groups results in a molecule with a high dipole moment and a preference for interacting with polar solvents.[1] When introduced into a non-polar solvent like hexane or toluene, which are characterized by low dielectric constants and an inability to form hydrogen bonds, the aminoethyl pyridazinone molecules are more attracted to each other than to the solvent.[5][6] This strong solute-solute interaction leads to poor solvation and, consequently, low solubility.
Section 2: Systematic Troubleshooting of Solubility Issues
When faced with a solubility challenge, a systematic approach is crucial. This flowchart outlines a logical progression from simple checks to more advanced solubilization strategies.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. 2-(2-Amino-2-phenylethyl)pyridazin-3-one | C12H13N3O | CID 62850308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(1-aminoethyl)-3-methyl-1H-pyridazin-6-one | C7H11N3O | CID 82442610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Aminoethyl)pyridin-2(1H)-one | C7H10N2O | CID 16791350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijirt.org [ijirt.org]
- 6. researchgate.net [researchgate.net]
preventing polymerization during deprotection of aminoethyl pyridazinone intermediates
Topic: Preventing Polymerization During Deprotection of Aminoethyl Pyridazinone Intermediates
Executive Summary & Mechanistic Insight
Welcome to the Pyridazinone Process Chemistry Support Center. You are likely visiting this page because your reaction mixture has turned into an intractable gel, or your yield has plummeted during the workup of an aminoethyl pyridazinone intermediate.
The Core Problem: Aminoethyl pyridazinones possess a "Dr. Jekyll and Mr. Hyde" duality. The pyridazinone ring is electron-deficient (electrophilic), particularly at positions 4 and 5, while the deprotected ethyl amine is a potent nucleophile. Upon deprotection and neutralization (free-basing), the molecule becomes capable of intermolecular self-condensation .
This is not a radical polymerization, but rather a step-growth oligomerization (often via nucleophilic aromatic substitution,
The Failure Mechanism (Visualization)
The following diagram illustrates the pathway from stable protected intermediate to polymerized by-product.
Figure 1: The Mechanism of Failure. Note that the "Salt" stage is the last stable point before risk of polymerization increases exponentially upon neutralization.
Troubleshooting Guide (Symptom-Based)
Use this decision matrix to identify the root cause of your specific failure mode.
| Symptom | Probable Cause | Immediate Corrective Action |
| Reaction turns to gel/tar upon solvent removal. | Concentration Effect. As solvent evaporates, intermolecular distance decreases, accelerating self-attack. | Do not concentrate to dryness. Keep the amine in solution. If isolation is needed, precipitate as a salt (HCl/Dioxane). |
| Low yield after aqueous workup (NaHCO3/NaOH). | Water Solubility or Decomposition. Aminoethyl pyridazinones are highly polar; free base may stay in the aqueous phase or decompose at high pH. | Switch to "Dry Neutralization." Use solid carbonate resins or anhydrous bases in organic solvent, then filter. Avoid aqueous extraction. |
| Darkening of solution over time (Room Temp). | Thermal Instability. The free amine is kinetically unstable at ambient temperature. | Store at -20°C or proceed immediately to the next step (Telescoping). |
| NMR shows broad peaks or baseline humps. | Oligomerization. The sharp peaks of the monomer are being consumed by oligomers. | Purify via Cation Exchange (SCX). The polymer is often less basic or insoluble; capture the monomer on an SCX column and elute with ammonia/MeOH. |
Optimized Protocols (The "Gold Standard")
To ensure reproducibility, avoid "standard" workups. Use one of the following two validated workflows.
Protocol A: Isolation as the Salt (Recommended for Storage)
Best for: When the intermediate must be stored or characterized.
-
Dissolution: Dissolve the Boc-protected precursor (1.0 equiv) in Dichloromethane (DCM) (10 volumes).
-
Deprotection: Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C.
-
Why? Avoids water (unlike aqueous HCl) and allows the product to precipitate.
-
-
Precipitation: Stir at RT. The deprotected amine hydrochloride salt usually precipitates as a white/off-white solid.
-
Filtration: Filter the solid under nitrogen/argon. Wash with diethyl ether or MTBE to remove excess HCl.
-
Drying: Vacuum dry at <40°C.
-
Result: The protonated amine (
) is non-nucleophilic and stable for months.
-
Protocol B: Telescoping / In-Situ Neutralization
Best for: When the free base is required for the next reaction (e.g., Amide coupling, Sulfonylation).
-
Deprotection: Perform deprotection using TFA/DCM (1:4 ratio).
-
Removal of Volatiles: Evaporate TFA/DCM only if the temperature is kept <30°C. Do not distill to dryness ; leave a viscous oil.
-
Azeotrope: Co-evaporate with Toluene (2x) to remove residual TFA.
-
The "Cold Dilution" (Critical Step):
-
Redissolve the residue in the solvent for the next step (e.g., DMF or THF) to a concentration of <0.1 M .
-
Cool to 0°C .
-
-
In-Situ Neutralization: Add the electrophile for the next step (e.g., Acid Chloride) first. Then, add a non-nucleophilic base (DIPEA/TEA) dropwise.
Frequently Asked Questions (FAQs)
Q1: Can I use SCX (Strong Cation Exchange) cartridges to purify the free base? A: Yes, but with caution. Load the crude acid salt onto the SCX cartridge. Wash with MeOH (removes non-basic impurities). Elute with 7M Ammonia in MeOH . Crucial: Collect the eluate into a flask already containing the solvent for the next step. Do not concentrate the ammonia/MeOH eluate to dryness, or polymerization will occur.
Q2: Why does my pyridazinone polymerize even when protected? A: It shouldn't. If this happens, check your starting material for "reactive" halogens (Cl/Br) on the ring. If your protecting group is labile (e.g., TMS) or if the reaction medium is basic, you might be triggering premature deprotection. Ensure your Boc/Cbz group is intact by NMR.
Q3: Is the polymerization reversible? A: Generally, no . The C-N bond formed between the amine of one molecule and the ring of another is a stable covalent bond. Once the "tar" forms, the material is lost.
Q4: Does the position of the aminoethyl group matter? A: Yes. An aminoethyl group at position 3 (attached to the N) is generally more stable than one at position 4 or 5. Positions 4 and 5 are highly electrophilic centers in the pyridazinone ring. If your side chain is at C4/C5, the risk of self-condensation is significantly higher.
Logic Flow for Process Optimization
The following diagram outlines the decision-making process to select the correct protocol.
Figure 2: Process Optimization Decision Tree. Always prioritize salt isolation or telescoping over isolating the free base.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for deprotection conditions and stability of amines).
-
Asif, M. (2017).[4] Various Chemical and Biological Activities of Pyridazinone Derivatives. Cent.[1][2][4][5][6][7][8][9] Euro.[4] J. Exp. Bio., 5(1), 1-19.[4] (Review of pyridazinone reactivity and synthesis).
-
Tišler, M., & Stanovnik, B. (1968). Pyridazines.[2][4][6][8][10][11][12] In Comprehensive Heterocyclic Chemistry. (Foundational text on the electrophilicity of the pyridazine ring positions 4 and 5).
-
Lovering, F., et al. (2016). Practical procedures for the preparation of N-heterocycles. (General guidance on handling reactive heterocyclic amines).
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
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- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimizing N-Alkylation of Pyridazin-3-ones
Executive Summary & Core Directive
The N-alkylation of pyridazin-3-ones is a pivotal step in synthesizing bioactive scaffolds (e.g., cardiovascular agents, PDE inhibitors). However, the ambident nature of the pyridazinone anion often leads to mixtures of N-alkyl (desired) and O-alkyl (undesired) products.
The Critical Insight: Temperature is not merely a kinetic accelerator in this reaction; it is the primary switch for thermodynamic control . While O-alkylation is often kinetically favored (faster) at lower temperatures due to the high charge density on oxygen, N-alkylation yields the thermodynamically more stable product (preserving the amide-like resonance).
This guide provides a validated framework to optimize reaction temperature to maximize the N-/ O-alkylation ratio.
The Mechanistic Landscape: Thermodynamic vs. Kinetic Control[1][2][3][4][5]
To troubleshoot yield and selectivity, one must understand the energy landscape. The pyridazin-3-one anion resonates between the nitrogen (N2) and the oxygen.
-
Kinetic Product (O-alkylation): Formed faster due to the "hard" nucleophilic character of oxygen and electrostatic attraction. Favored at low temperatures (<25°C).
-
Thermodynamic Product (N-alkylation): More stable due to the retention of the cyclic amide (lactam) resonance. Favored at elevated temperatures (>60°C) which allow the system to overcome the higher activation energy or equilibrate.
Visualization: Reaction Energy Profile
The following diagram illustrates the energy pathways. Note that the N-alkyl product sits in a deeper potential energy well.
Figure 1: Energy profile distinguishing the kinetic pathway (O-alkylation) from the thermodynamic pathway (N-alkylation). Note the reversibility potential at high heat.[1]
Standardized Optimization Protocol (SOP-P3N)
Do not rely on "room temperature" defaults. Follow this temperature-ramping protocol to determine the optimal window for your specific substrate.
Reagents
-
Base:
(Standard) or (for difficult substrates). -
Solvent: DMF (Dimethylformamide) or Acetone. Note: DMF is preferred for high-temperature thermodynamic control.
-
Alkylating Agent: Alkyl halide (1.1 - 1.2 equivalents).
Step-by-Step Workflow
-
Baseline Setup (The "Cold" Control):
-
The Thermodynamic Ramp:
-
If N-selectivity is <95%, raise temperature to 60°C .
-
Stir for 2 hours. Monitor conversion.
-
Why? This temperature usually surpasses the activation energy for N-alkylation without causing degradation.
-
-
The "Hard" Push (Reflux):
-
If conversion is slow or O-isomer persists, heat to 80–100°C .
-
Critical Check: Ensure your alkyl halide does not eliminate (dehydrohalogenation) at this temp.
-
-
Workup:
Troubleshooting Guide & FAQs
Interactive Troubleshooting Logic
Use this flow to diagnose your reaction failure.
Figure 2: Decision tree for common alkylation anomalies.
Frequently Asked Questions
Q1: I am seeing a 50:50 mixture of N- and O-alkylation at room temperature. How do I fix this? A: This is a classic case of competing kinetic/thermodynamic pathways. At room temperature (25°C), the reaction is under partial kinetic control.
-
Solution: Increase the reaction temperature to 60–80°C . This provides the energy required to access the N-alkylation transition state and, in some cases, allows the O-alkyl product to revert and rearrange to the stable N-isomer [1][4].
Q2: Does the choice of leaving group affect the temperature requirement? A: Yes.
-
Chlorides: Poor leaving groups. Require higher temperatures (80°C+) and often the addition of NaI (Finkelstein condition) to proceed.
-
Bromides/Iodides: More reactive. Can proceed at lower temperatures, but you must still apply heat (50°C+) to ensure N-selectivity. If you run these cold, you risk high O-alkylation [2].
Q3: My alkyl halide is thermally unstable. Can I optimize for N-alkylation without high heat? A: This is challenging. If you cannot heat above 40°C:
-
Solvent Switch: Use a solvent that maximizes the "softness" of the nucleophile. DMF or DMSO are better than Acetone/THF here.
-
Counter-ion Effect: Use Lithium bases (LiH or LiOtBu). The hard Lithium cation coordinates tightly to the hard Oxygen atom of the pyridazinone, effectively "blocking" it and forcing alkylation at the Nitrogen [2].
Q4: Why is my yield low even at high temperatures?
A: Check for Elimination . At high temperatures (80°C+), basic conditions (
-
Fix: Lower the temperature to 60°C and extend the reaction time, or switch to a weaker base (e.g.,
) if the pKa allows.
Comparative Data: Temperature vs. Selectivity
The following table summarizes general trends observed in pyridazinone alkylation optimization.
| Variable | Condition | Primary Outcome | Mechanism |
| Temp | 0°C – 25°C | High O-Alkylation (or Mixed) | Kinetic Control (Fastest attack at O) |
| Temp | 60°C – 100°C | High N-Alkylation | Thermodynamic Control (Most stable product) |
| Solvent | THF / DCM | Slower / Mixed Selectivity | Poor solubility; tight ion pairing |
| Solvent | DMF / DMSO | Favors N-Alkylation | Dissociates ion pairs; enhances nucleophilicity |
| Base | Favors O-Alkylation | Silver coordinates halide, favoring kinetic attack |
References
-
Mild and Regioselective N-Alkylation of 2-Pyridones in Water . ResearchGate. Available at: [Link]
-
Thermodynamic and kinetic reaction control . Wikipedia. Available at: [Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation . MDPI. Available at: [Link]
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- 5. sphinxsai.com [sphinxsai.com]
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- 7. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Aminoalkyl Pyridazinones
For researchers and drug development professionals working with pyridazinone-based scaffolds, a deep understanding of their structural properties is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of these novel chemical entities. This guide provides an in-depth analysis of the expected fragmentation patterns of aminoalkyl pyridazinones, comparing the structural insights gleaned from hard and soft ionization techniques. While direct, systematic studies on this specific compound class are nascent, we can construct a robust predictive framework by integrating established fragmentation principles with data from analogous structures. This guide will explain the causality behind fragmentation pathways, enabling researchers to confidently interpret their mass spectra.
Ionization Techniques: Choosing the Right Tool for the Job
The initial choice of ionization method dictates the nature and extent of fragmentation, fundamentally shaping the resulting mass spectrum. For aminoalkyl pyridazinones, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[1][2] This process imparts significant internal energy, leading to extensive and often complex fragmentation.[3] The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, ideal for library matching and detailed structural elucidation of unknown compounds.[2] However, for some molecules, the molecular ion (the ion of the intact molecule) may be weak or entirely absent, which can make determining the molecular weight challenging.[2]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution.[4] It imparts very little excess energy, typically resulting in a strong signal for the protonated molecule, [M+H]+.[5] This makes it exceptionally useful for unequivocally determining the molecular weight of a compound.[6][7][8] Structural information is then obtained by selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[5] This controlled fragmentation is often simpler and more predictable than EI fragmentation.
The logical workflow for analyzing a novel aminoalkyl pyridazinone would be to first use ESI-MS to confirm the molecular weight and then employ a combination of ESI-MS/MS and GC-EI-MS to elucidate the structure through fragmentation analysis.
Core Fragmentation of the Pyridazinone Ring System
Before considering the influence of the aminoalkyl side chain, it is crucial to understand the intrinsic fragmentation of the pyridazinone core. Studies on substituted pyridazinones reveal characteristic fragmentation pathways.[9] Under electron ionization, the fragmentation is typically initiated by cleavages within the heterocyclic ring.
A key fragmentation pathway for 6-substituted-4-methyl pyridazinone derivatives involves the initial loss of the substituent at the 6-position, followed by cleavage of the pyridazinone ring itself.[9] The fragmentation often proceeds through the loss of stable neutral molecules like CO, N2, and HCN, which is a common feature in the mass spectrometry of nitrogen-containing heterocycles.[10][11]
Caption: Generalized fragmentation of the pyridazinone core.
Influence of the Aminoalkyl Side Chain on Fragmentation
The presence of an aminoalkyl substituent introduces new, predictable fragmentation pathways that often compete with the fragmentation of the pyridazinone ring. The specific patterns observed will depend on the ionization method used.
Electron Ionization (EI) Fragmentation
Under EI, the initial ionization can occur either on the pyridazinone ring or at the nitrogen atom of the aminoalkyl chain. The most characteristic fragmentation for amines is alpha-cleavage , which is the cleavage of the C-C bond adjacent to the nitrogen atom.[3] This is a charge-site initiated fragmentation driven by the stability of the resulting iminium ion.
For a generic aminoalkyl pyridazinone, this leads to two primary fragmentation pathways originating from the side chain:
-
Cleavage of the entire aminoalkyl side chain: This results in a fragment corresponding to the pyridazinone ring with a single methylene group, and the loss of the rest of the amine as a neutral radical.
-
Cleavage within the alkyl chain: This is the classic alpha-cleavage, leading to the formation of a stable, nitrogen-containing fragment. The mass of this fragment will be indicative of the structure of the amine portion of the side chain.
These pathways compete with the fragmentation of the pyridazinone ring itself. The relative abundance of the fragments will depend on the stability of the resulting ions and neutral radicals.
Caption: Proposed ESI-MS/MS fragmentation of a protonated aminoalkyl pyridazinone.
Comparative Summary of Fragmentation Data
The following table summarizes the expected key fragments and compares the utility of EI-MS and ESI-MS/MS for the structural characterization of aminoalkyl pyridazinones.
| Ionization Technique | Key Strengths | Expected Characteristic Fragments | Primary Application |
| Electron Ionization (EI) | Highly reproducible fingerprint spectra, detailed structural information. [1] | Molecular ion (M+•, may be weak), iminium ions from alpha-cleavage, fragments from pyridazinone ring cleavage (loss of CO, N2). [3][9] | Structure elucidation of unknowns, library matching. |
| ESI-MS/MS | Unambiguous molecular weight determination, controlled fragmentation. [4] | Strong protonated molecule ([M+H]+), neutral loss of amine, fragments from alkyl chain cleavage, cyclic immonium ions. [5] | Molecular weight confirmation, targeted structural analysis of known compounds. |
Experimental Protocols
To ensure the generation of high-quality, interpretable data, the following protocols are recommended.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This protocol is suitable for volatile and thermally stable aminoalkyl pyridazinones.
-
Sample Preparation: Dissolve the purified compound in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Injector: Split/splitless injector at 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
Data Analysis: Compare the obtained spectrum to commercial libraries (e.g., NIST) and interpret the fragmentation pattern based on the principles outlined in this guide.
-
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This is a versatile method applicable to a wide range of aminoalkyl pyridazinones.
-
Sample Preparation: Dissolve the compound in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of 10 µg/mL.
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Detection:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
MS1 Scan: Scan a wide mass range (e.g., m/z 100-800) to find the [M+H]+ ion.
-
MS2 Scan (Product Ion Scan): Select the [M+H]+ ion as the precursor and fragment it using Collision-Induced Dissociation (CID).
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.
-
Data Analysis: Identify the precursor ion to confirm the molecular weight. Analyze the product ion spectrum to deduce the structure of the side chain and confirm the pyridazinone core.
-
Conclusion
The mass spectrometric analysis of aminoalkyl pyridazinones provides a wealth of structural information when the appropriate techniques are applied and the resulting spectra are interpreted with a sound understanding of the underlying fragmentation mechanisms. While direct literature on this specific class is limited, by combining the known fragmentation of the pyridazinone core with the predictable cleavage of the aminoalkyl side chain, a reliable interpretative framework can be established. Electron Ionization provides a detailed molecular fingerprint through extensive fragmentation, whereas ESI-MS/MS offers a controlled approach to confirm molecular weight and probe specific structural features. By employing the protocols and principles outlined in this guide, researchers can leverage mass spectrometry to its full potential in the characterization and development of novel pyridazinone-based compounds.
References
-
NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1114-1122.
-
Gherghel, A., et al. (2023). Characterization of Pyridazine Bioisosteres and Their Effects. Encyclopedia.pub. Retrieved from [Link]
- Wang, Y., et al. (2022). A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. Frontiers in Pharmacology, 13, 868936.
- Daoui, S., et al. (2023).
-
Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. Retrieved from [Link]
-
Gherghel, A., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. Retrieved from [Link]
- Ibrahim, M. A. A., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5489.
- Grivas, S., & Tian, W. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). International Journal of Industrial Chemistry, 4(1), 24.
- Asif, N., et al. (2014). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 26(1), 251-254.
-
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Retrieved from [Link]
- Kumar, R., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.1: Electron Ionization. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2).
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI-MS study of the reaction process. Retrieved from [Link]
- Kubica, P., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1234.
-
LibreTexts Chemistry. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
- Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
- Killeen, C. S., et al. (2025). An Electrospray-Active N-Heterocyclic Carbene Ligand for Real-Time Analysis of Organometallic Reactions. Chemical Science.
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A Comparative Guide to HPLC Method Development for Purity Analysis of Pyridazinone Intermediates
Introduction: The Critical Role of Purity in Pyridazinone Synthesis
Pyridazinone and its derivatives represent a "magic moiety" or "wonder nucleus" in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with activities spanning cardiovascular, anti-inflammatory, and anti-cancer applications.[1][2][3] The synthesis of these complex molecules involves multiple steps, generating intermediates whose purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Even trace impurities can alter the pharmacological profile or introduce toxicity.
Therefore, robust and reliable analytical methods for purity analysis are not merely a quality control checkpoint; they are a cornerstone of the entire drug development process. High-Performance Liquid Chromatography (HPLC) stands as the undisputed gold standard for this task due to its high resolution, sensitivity, and versatility.[4][5]
This guide provides an in-depth comparison of HPLC strategies for the purity analysis of pyridazinone intermediates. Moving beyond a simple recitation of steps, we will explore the causal relationships behind methodological choices, grounding our protocols in the physicochemical realities of the analytes and the rigorous standards of regulatory bodies. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to develop self-validating, stability-indicating HPLC methods that ensure the integrity of their pharmaceutical pipeline.
Understanding the Analyte: The Chromatographic Challenge of Pyridazinones
The pyridazinone core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[1] This structure imparts several physicochemical properties that directly influence HPLC method development:
-
Inherent Polarity: The presence of nitrogen and oxygen atoms makes many pyridazinone intermediates highly polar. This can lead to poor retention on traditional reversed-phase columns, a significant analytical challenge.[6]
-
Ionizable Functionalities: The nitrogen atoms can be basic, and other substituents may be acidic or basic, meaning the molecule's overall charge can change with pH. This directly impacts retention and peak shape.[7]
-
Potential for Chirality: Many bioactive molecules are chiral, and pyridazinone derivatives are no exception.[8][9] Since enantiomers can have drastically different biological effects, their separation is often a regulatory necessity.[10][11]
A successful HPLC method must be tailored to these specific properties. The following sections compare the primary chromatographic modes used to address these challenges.
Comparative Analysis of HPLC Methodologies
The selection of an HPLC method is not arbitrary; it is a hypothesis-driven process based on the analyte's structure. Here, we compare the three most relevant approaches for pyridazinone intermediates.
Reversed-Phase HPLC (RP-HPLC): The Versatile Workhorse
RP-HPLC is the most widely used chromatographic technique, separating molecules based on their hydrophobicity.[4] It is typically the first method attempted due to its robustness, reproducibility, and the vast selection of available stationary phases.
-
Causality of Choice: For moderately polar to non-polar pyridazinone intermediates, a standard C18 (octadecylsilane) column provides excellent separation. The primary retention mechanism is the hydrophobic interaction between the analyte and the alkyl chains of the stationary phase.[7]
-
The Challenge of Polar Intermediates: Highly polar pyridazinones may elute in or near the solvent front on a C18 column, resulting in no retention and poor resolution from other polar impurities.[6][12]
-
Expert Strategies for Retention:
-
Column Chemistry: Instead of a standard C18, select a polar-embedded phase (e.g., amide, carbamate) or a phenyl-hexyl phase . The embedded polar groups provide alternative interactions (hydrogen bonding, dipole-dipole) to retain polar analytes, while phenyl phases offer π-π interactions with aromatic pyridazinones.
-
Mobile Phase pH Control: For ionizable intermediates, adjusting the mobile phase pH with a suitable buffer is critical. By setting the pH approximately 2 units away from the analyte's pKa, you ensure it is in a single, non-ionized state, leading to consistent retention and symmetrical peaks.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Specialist
When RP-HPLC fails to retain a polar analyte, HILIC is the logical and powerful alternative.[13]
-
Mechanism of Separation: In HILIC, a polar stationary phase (e.g., bare silica, amide, diol) is used with a mobile phase high in organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer. The aqueous portion forms a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer, and elution is achieved by increasing the aqueous (strong) solvent content.[14]
-
When to Deploy HILIC: HILIC is the method of choice for very polar pyridazinone precursors, metabolites, or degradation products that are unretained in RP-HPLC. It offers an orthogonal (different) selectivity compared to RP-HPLC, often resolving impurities that co-elute in reversed-phase systems.
-
Key Advantages:
-
Superior Retention for Polar Compounds: Directly addresses the primary weakness of RP-HPLC.
-
Enhanced MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation and ionization in mass spectrometry detectors.
-
Chiral HPLC: Resolving Mirror Images
The biological activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or even harmful.[10] Regulatory bodies like the FDA and EMA strongly favor the development of single-enantiomer drugs, making chiral separation a critical step.[10]
-
Principle of Enantioseparation: Chiral HPLC uses a Chiral Stationary Phase (CSP) that creates a diastereomeric interaction with the enantiomers. This transient, differential interaction strength causes one enantiomer to be retained longer than the other, enabling their separation.[15]
-
The Power of Polysaccharide-Based CSPs: Columns with coated or immobilized polysaccharide derivatives (e.g., amylose or cellulose) are exceptionally versatile and are the first choice for screening chiral pyridazinone separations.[8][9]
-
Method Development Workflow: Chiral method development is largely an empirical process of screening a set of diverse CSPs against various mobile phases (both normal-phase and reversed-phase) to find the optimal conditions for separation.[11]
Workflow for HPLC Method Selection
The choice of chromatographic mode should follow a logical progression. The following diagram illustrates a decision-making workflow.
Caption: Decision tree for selecting the optimal HPLC mode.
The Cornerstone of Purity: Developing a Stability-Indicating Method
A purity method is only useful if it is "stability-indicating." This means the method must be able to accurately measure the analyte of interest without interference from any process-related impurities or degradation products that may form over time.[16][17] This is a non-negotiable requirement for methods used in pharmaceutical stability studies.
Forced Degradation (Stress Testing)
To prove a method is stability-indicating, we perform forced degradation studies. The goal is to intentionally stress the pyridazinone intermediate under harsh conditions to generate potential degradants.[17][18] If the HPLC method can separate the intact intermediate from all newly formed peaks, it demonstrates specificity.
The International Council for Harmonisation (ICH) guideline Q1A(R2) outlines the standard stress conditions.[16][18]
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal: 80°C (dry heat)
-
Photolytic: Exposure to UV and visible light (e.g., 1.2 million lux hours)[19]
The target for degradation is typically 5-20%.[18][19] This range is sufficient to produce and detect primary degradants without completely destroying the sample, which could lead to misleading secondary degradation pathways.[19]
Experimental Protocols and Data
Protocol 1: Systematic RP-HPLC Method Development
This protocol outlines a systematic approach for a hypothetical pyridazinone intermediate.
-
Analyte & Sample Preparation:
-
Dissolve the pyridazinone intermediate standard and sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.
-
-
Initial Screening Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or λmax of the chromophore)
-
Column Temperature: 30°C
-
-
Optimization Strategy (Causality-Driven):
-
Poor Retention? Switch to a polar-embedded column. If still insufficient, proceed to the HILIC methodology.
-
Poor Peak Shape (Tailing)? If the analyte is basic, change the mobile phase additive to a buffer at a lower pH (e.g., pH 3.0 phosphate buffer) to ensure complete protonation.
-
Poor Resolution?
-
Change the organic modifier from Acetonitrile to Methanol. They have different solvent strengths and can alter elution order (selectivity).[7]
-
Decrease the slope of the gradient (e.g., 5% to 95% B over 40 minutes) to improve separation between closely eluting peaks.
-
-
Protocol 2: Forced Degradation Study
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the pyridazinone intermediate in diluent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 1 mL of 0.2 M NaOH. Dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 2 hours. Cool and neutralize with 1 mL of 0.2 M HCl. Dilute to a final concentration of 0.1 mg/mL.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Analysis: Inject the unstressed control and each stressed sample into the optimized HPLC system. Use a photodiode array (PDA) detector to perform peak purity analysis on the main peak in each chromatogram.
Data Presentation: A Comparative Summary
The following tables present hypothetical data comparing two methods for a polar pyridazinone intermediate and summarize the results of a forced degradation study.
Table 1: Comparison of Chromatographic Performance
| Parameter | Method A: Standard RP-HPLC (C18) | Method B: HILIC | Rationale for HILIC Superiority |
| Column | C18, 150 x 4.6 mm, 5 µm | Amide, 150 x 4.6 mm, 5 µm | Amide phase provides polar interactions. |
| Mobile Phase | A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACN | A: 95:5 ACN:BufferB: 50:50 ACN:Buffer | HILIC mobile phase designed for polar analytes. |
| Retention Time (Main Peak) | 1.8 min (near void) | 7.5 min | Adequate retention allows for better separation. |
| Resolution (from Impurity 1) | 0.8 (co-eluting) | 3.5 (baseline separated) | Orthogonal selectivity of HILIC resolves the critical pair. |
| Tailing Factor | 1.5 | 1.1 | Better peak symmetry in HILIC mode. |
Table 2: Summary of Forced Degradation Results (Using HILIC Method)
| Stress Condition | % Degradation | Number of Degradants | Resolution (Main Peak to Closest Degradant) | Peak Purity |
| Acid Hydrolysis | 12.5% | 2 | 2.8 | Pass |
| Base Hydrolysis | 18.2% | 3 | 2.2 | Pass |
| Oxidation | 8.9% | 1 | 4.1 | Pass |
| Thermal | 5.1% | 1 | 3.6 | Pass |
| Photolytic | 6.5% | 2 | 3.1 | Pass |
Method Validation and System Suitability: The Self-Validating Protocol
A developed method must be validated to prove it is fit for purpose, following ICH Q2(R1) guidelines.[20][21][22] The trustworthiness of daily results is ensured by performing a System Suitability Test (SST) before any analysis.[23]
Caption: Relationship between one-time validation and daily system suitability.
System Suitability Criteria (Typical)
-
Resolution (Rs): The separation between the main peak and the closest eluting impurity must be > 2.0.[24]
-
Tailing Factor (Tf): The peak symmetry should be between 0.8 and 2.0.[24]
-
Repeatability: The relative standard deviation (%RSD) of the peak area for six replicate injections of a standard should be < 2.0%.[24]
Passing these criteria before each run confirms that the chromatographic system is performing as validated, ensuring the trustworthiness of the generated purity data.[23][25]
Conclusion
Developing a robust HPLC purity method for pyridazinone intermediates is a systematic, science-driven process. It begins with a thorough understanding of the analyte's physicochemical properties, which informs the logical selection of a chromatographic mode—be it the versatile RP-HPLC, the polar-specialized HILIC, or the essential Chiral HPLC. The cornerstone of this development is proving the method is stability-indicating through rigorous forced degradation studies, ensuring specificity against all potential impurities and degradants. By adhering to the principles of causality in method optimization and confirming performance through validation and daily system suitability tests, researchers can generate highly reliable purity data. This analytical rigor is fundamental to ensuring the quality, safety, and efficacy of the next generation of pyridazinone-based medicines.
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Chyba, R., & Dąbrowska, M. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 899-923. Retrieved February 20, 2026, from [Link]
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Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Retrieved February 20, 2026, from [Link]
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Scilit. (n.d.). Analytical and semi‐preparative HPLC enantioseparation of novel pyridazin‐3(2H)‐one derivatives with α‐aminophosphonate moiety using immobilized polysaccharide chiral stationary phases. Retrieved February 20, 2026, from [Link]
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Beg, S., et al. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Austin Chromatography, 1(2), 1008. Retrieved February 20, 2026, from [Link]
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MicroSolv Technology Corporation. (n.d.). For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. Retrieved February 20, 2026, from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved February 20, 2026, from [Link]
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Bhole, R., et al. (2024). A Review On Recent Advances In Development Of RP-HPLC Method. Journal of Drug Delivery and Therapeutics, 14(4), 215-223. Retrieved February 20, 2026, from [Link]
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Sakuntala, M.S.V., et al. (2012). A simple and validated RP-HPLC method for the simultaneous estimation of Glimepiride and Pioglitazone HCl in tablet dosage form. Journal of Chemical and Pharmaceutical Research, 4(1), 154-159. Retrieved February 20, 2026, from [Link]
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American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved February 20, 2026, from [Link]
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Gilar, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 151-159. Retrieved February 20, 2026, from [Link]
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Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved February 20, 2026, from [Link]
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Singh, A., & Sharma, P. K. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Inventi Rapid: Med Chem. Retrieved February 20, 2026, from [Link]
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El-Naggar, M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(34), 21975-21995. Retrieved February 20, 2026, from [Link]
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Paw, B., & Misztal, G. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 61(5), 331-337. Retrieved February 20, 2026, from [Link]
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Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Retrieved February 20, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved February 20, 2026, from [Link]
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Bodempudi, S. B., et al. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. American Journal of Analytical Chemistry, 6, 995-1004. Retrieved February 20, 2026, from [Link]
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ResearchGate. (2025, August 10). (PDF) Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. Retrieved February 20, 2026, from [Link]
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A Comparative Guide to the Infrared Spectroscopy of the Pyridazin-3(2H)-one Carbonyl Group
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands of the carbonyl group in pyridazin-3(2H)-one and its derivatives. By objectively comparing its spectral features with related heterocyclic systems and examining the influence of various molecular and environmental factors, this document serves as a practical reference for spectroscopic characterization in research and development.
Understanding the Carbonyl Vibration in Pyridazin-3(2H)-one
The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic absorption bands in an infrared spectrum[1]. For the pyridazin-3(2H)-one scaffold, a core structure in many biologically active compounds, the position of this band provides critical insights into its molecular structure and environment[2][3]. In its solid state, the parent pyridazin-3(2H)-one exhibits a characteristic C=O stretching frequency at approximately 1681 cm⁻¹ [4]. This frequency is a result of several competing electronic and structural factors inherent to the molecule.
It is important to note that pyridazin-3(2H)-one can exist in tautomeric forms, the keto (lactam) and enol (lactim) forms. However, the keto form is generally more stable and, therefore, the more common tautomer observed[5].
Comparative Analysis of Carbonyl Stretching Frequencies
The electronic environment of the carbonyl group significantly influences its stretching frequency. A comparison with analogous six-membered ring structures, such as a lactam (δ-valerolactam) and a lactone (δ-valerolactone), highlights the unique electronic nature of the pyridazinone ring.
| Compound | Class | Carbonyl Stretching Frequency (νC=O) cm⁻¹ | Key Structural Features Influencing νC=O |
| Pyridazin-3(2H)-one | Lactam (α,β-unsaturated) | ~1681 (solid)[4] | Conjugation with the C=C double bond and the presence of two adjacent nitrogen atoms. |
| δ-Valerolactam (2-Piperidinone) | Lactam (saturated) | ~1650-1670 (solid/liquid) | Resonance donation from the nitrogen lone pair lowers the frequency. |
| δ-Valerolactone | Lactone (saturated) | ~1725-1750[6][7] | The electron-withdrawing nature of the endocyclic oxygen increases the frequency compared to ketones. |
The lower frequency of the pyridazin-3(2H)-one carbonyl compared to a simple saturated lactone like δ-valerolactone is primarily due to the electronic effects of the adjacent nitrogen atoms and conjugation within the ring system.
The Influence of Substituents on the Carbonyl Band
The position of the carbonyl absorption is highly sensitive to the electronic effects of substituents on the pyridazinone ring. These effects can be broadly categorized as resonance and inductive effects.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring system, such as amino (-NH₂) or methoxy (-OCH₃) groups, tend to decrease the C=O bond order through resonance. This weakening of the double bond character results in a shift of the carbonyl stretching frequency to a lower wavenumber (a redshift).
-
Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density, like nitro (-NO₂) or cyano (-CN) groups, increase the C=O bond order. This strengthening of the double bond requires more energy to vibrate, causing a shift to a higher wavenumber (a blueshift)[8].
A systematic study of substituent effects on the carbonyl stretching frequency provides valuable structure-activity relationship data.
The Role of Hydrogen Bonding and Solvent Effects
Intermolecular interactions, particularly hydrogen bonding, play a crucial role in determining the position of the carbonyl absorption band. In the solid state or in protic solvents, the carbonyl oxygen can act as a hydrogen bond acceptor. This interaction weakens the C=O double bond, leading to a decrease in the stretching frequency. The extent of this redshift is indicative of the strength of the hydrogen bond.
The choice of solvent for IR analysis can, therefore, significantly alter the observed carbonyl frequency. A shift to a lower wavenumber is generally observed when moving from a non-polar solvent (e.g., hexane) to a polar, hydrogen-bonding solvent (e.g., ethanol). This phenomenon underscores the importance of consistent solvent use when comparing spectra.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum of a Solid Pyridazinone Derivative
Attenuated Total Reflectance (ATR) FTIR spectroscopy is a convenient and widely used technique for the analysis of solid samples, requiring minimal sample preparation.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid pyridazinone sample onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, retract the press, and clean the sample from the crystal surface using an appropriate solvent (e.g., isopropanol or ethanol) and a soft tissue.
Caption: Factors influencing the carbonyl stretching frequency in pyridazinones.
Conclusion
The infrared spectrum, and specifically the carbonyl absorption band, is a powerful tool for the characterization of pyridazin-3(2H)-one derivatives. The position of this band is a sensitive probe of the electronic and intermolecular environment of the molecule. A thorough understanding of the effects of substitution, conjugation, and hydrogen bonding, in comparison to related heterocyclic systems, allows for a more detailed and accurate interpretation of spectral data, which is invaluable in the synthesis and development of new chemical entities.
References
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INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. Available at: [Link]
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2H-Pyran-2-one, tetrahydro- - the NIST WebBook. Available at: [Link]
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Feng, S., et al. (2015). [Preparation of δ-Valerolactone and Its Spectral Analysis]. Guang Pu Xue Yu Guang Pu Fen Xi, 35(10), 2810-3. Available at: [Link]
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Characterization of Poly(d-valerolactone)/Poly(ethylene... - ResearchGate. Available at: [Link]
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1-Phenethyl-4-piperidone - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]
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Delta-Valerolactone | C5H8O2 | CID 10953 - PubChem - NIH. Available at: [Link]
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2-Piperidinone - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
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Product Class 8: Pyridazines. Available at: [Link]
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Ali, I., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3393. Available at: [Link]
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FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... - ResearchGate. Available at: [Link]
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Fourier Transform Infra Red spectra. FT-IR spectra of commercially... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Ağirbaş, H., et al. (2009). IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [f] [6][9]oxazepin-3 (2H)-ones (thiones). Vibrational Spectroscopy, 51(1), 131-137. Available at: [Link]
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IR: ketones. Available at: [Link]
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ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. Available at: [Link]
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12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]
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1.7: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]
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Saraf, S., et al. INFRARED SPECTRA OF PHENOTHIAZINES. Available at: [Link]
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Foffani, A., et al. (1976). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), 1497-1502. Available at: [Link]
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IR Absorption Table. Available at: [Link]
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Marstokk, K. M., & Møllendal, H. (1999). Microwave Spectrum and Molecular Conformation of delta-Valerolactam. Journal of Molecular Structure, 485-486, 349-355. Available at: [Link]
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Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]
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Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy, 37(8), 22-28. Available at: [Link]
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Allam, H. A., et al. (2020). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 12(1), 37-50. Available at: [Link]
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Infrared absorption spectra of 2-oxo-1,3-bis-(phenylhydrazono) derivatives and related bis- and tris-phenylhydrazones. Available at: [Link]
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Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication, 2(7), 1-15. Available at: [Link]
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Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3443-3451. Available at: [Link]
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crystallographic data and X-ray diffraction analysis of pyridazinone derivatives
Structural Fidelity and Pharmacophore Stability: A Comparative Crystallographic Guide to Pyridazinone Derivatives
Executive Summary & Core Directive
The Objective: This guide serves as a technical breakdown for medicinal chemists and crystallographers evaluating the pyridazinone scaffold (specifically 3(2H)-pyridazinone) against structural alternatives like pyridinones and phthalazinones .
The Thesis: While often treated as simple bioisosteres, X-ray diffraction (XRD) analysis reveals that pyridazinones possess distinct supramolecular advantages—specifically the formation of robust
The Comparative Landscape: Pyridazinone vs. Alternatives
In drug design, the choice of scaffold dictates solubility, metabolic stability, and binding affinity. Below is an objective comparison of the Pyridazinone core against its primary structural competitors, based on crystallographic data.
Table 1: Crystallographic & Physicochemical Performance Metrics
| Feature | Pyridazinone (3(2H)-one) | Pyridinone (2-one) | Phthalazinone |
| Core Structure | 6-membered ring, 2 adjacent N atoms (N-N) | 6-membered ring, 1 N atom | Fused benzene-pyridazinone system |
| H-Bond Donor | High Acidity (N-H). The adjacent N withdraws electron density. | Moderate Acidity (N-H). | High Acidity, but sterically hindered. |
| Dominant Motif | Centrosymmetric Dimer | Chain polymers or dimers (less consistent). | |
| Typical N-N/C-N Length | 1.34 – 1.36 Å (N-N bond indicates partial double bond character). | 1.33 – 1.35 Å (C-N). | 1.36 – 1.37 Å (N-N). |
| Lattice Stability | High. Strong dipolar interactions + H-bonds. | Moderate. Weaker dipole alignment. | Very High. Driven by extensive |
| Solubility Profile | Moderate (often requires polar aprotic solvents for crystal growth). | Generally higher solubility. | Low (due to high lattice energy). |
Expert Insight: The "Performance" advantage of the pyridazinone over the pyridinone lies in the N-N bond . This bond creates a localized region of high electron density while simultaneously increasing the acidity of the adjacent N-H proton. Crystallographically, this results in "tighter" dimers, which often translates to higher melting points and greater metabolic stability in vivo.
Deep Dive: Crystallographic Data Analysis
To validate the structure of a new pyridazinone derivative, you must look for specific geometric markers in the XRD data.
A. The Hydrogen Bonding Network ( Motif)
The hallmark of 3(2H)-pyridazinone derivatives is the formation of inversion dimers.[3]
-
Mechanism: The lactam N-H acts as the donor, and the carbonyl Oxygen acts as the acceptor.
-
Metric: Look for
distances between 2.80 Å and 2.95 Å . -
Significance: If this dimer is disrupted (e.g., by steric bulk at position 2), the solubility profile changes drastically.
B. - Stacking Interactions
Unlike phenyl rings which often stack in a T-shaped (edge-to-face) manner, the electron-deficient pyridazinone ring favors offset face-to-face stacking .
-
Centroid-Centroid Distance: Typically 3.50 – 3.80 Å .
-
Slippage: The rings usually slip to align the electron-rich carbonyl oxygen over the electron-deficient ring center of a neighbor.
C. Bond Length Validation (Self-Check)
When refining your structure, use these standard values to validate the assignment of atoms (distinguishing N from C in the ring):
-
C=O (Carbonyl): 1.23 – 1.25 Å (Slightly longer than pure ketones due to resonance).
-
N1-N2: 1.34 – 1.36 Å.
-
C3-C4: 1.43 – 1.45 Å (Single bond character).
-
C4-C5 / C5-C6: 1.33 – 1.35 Å (Double bond character).
Visualization of Structural Logic
The following diagram illustrates how the intrinsic chemical features of the pyridazinone scaffold translate into crystallographic observables and biological function.
Figure 1: The causal link between the N-N bond chemistry, crystal packing motifs, and biological efficacy.
Experimental Protocols
To ensure high-quality data (low R-factors), follow these optimized protocols for pyridazinone derivatives.
Protocol A: Single Crystal Growth (Vapor Diffusion)
Best for: Derivatives with moderate solubility (e.g., phenyl-substituted).
-
Dissolution: Dissolve 10–15 mg of the derivative in 0.5 mL of DMSO or DMF in a small inner vial. (Pyridazinones are often sparingly soluble in alcohols).
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).
-
Setup: Place the open inner vial inside a larger jar containing 3 mL of Ethanol or Diethyl Ether (Anti-solvent).
-
Equilibration: Seal the outer jar tightly. Keep at 20°C in a vibration-free zone.
-
Timeline: Crystals typically appear in 3–7 days.
-
Troubleshooting: If oil forms, reduce the concentration of the inner solution or switch the anti-solvent to a 1:1 mix of Ethanol/Water.
-
Protocol B: Data Collection & Refinement
-
Source: Mo-K
( Å) is preferred to reduce absorption, but Cu-K is necessary for small crystals or absolute configuration determination of chiral derivatives. -
Temperature: Collect at 100 K . Pyridazinone rings can exhibit thermal motion (libration) at room temperature, artificially shortening bond lengths.
-
Refinement Strategy:
-
Solve using SHELXT (Intrinsic Phasing).
-
Locate the N-H proton in the difference Fourier map. Do not geometricaly fix this proton immediately. Its position is critical for confirming the tautomeric state (lactam vs. lactim).
-
Refine isotropically first, then anisotropically for non-hydrogen atoms.
-
Workflow Visualization
Figure 2: Step-by-step workflow for obtaining publication-quality crystallographic data.
References
-
Structure & Tautomerism: Aslanov, L. A., et al. "Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one." Acta Crystallographica Section E, vol. 71, 2015.
-
Comparative Packing: Prout, K., et al. "Crystal and molecular structures of pyridazinone cardiovascular agents." Acta Crystallographica Section B, vol. 50, no. 1, 1994, pp. 71-85.[4][5]
-
Bioactivity & Docking: Elagawany, M., et al. "Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity."[6] Molecules, vol. 27, no. 12, 2022.[7]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
